molecular formula C4H9NO B12396039 Pyrrolidin-3-ol-d5

Pyrrolidin-3-ol-d5

Cat. No.: B12396039
M. Wt: 92.15 g/mol
InChI Key: JHHZLHWJQPUNKB-UZEBBDCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-3-ol-d5 is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 92.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO

Molecular Weight

92.15 g/mol

IUPAC Name

2,2,3,4,4-pentadeuteriopyrrolidin-3-ol

InChI

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/i1D2,3D2,4D

InChI Key

JHHZLHWJQPUNKB-UZEBBDCZSA-N

Isomeric SMILES

[2H]C1(CNC(C1([2H])O)([2H])[2H])[2H]

Canonical SMILES

C1CNCC1O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidin-3-ol-d5: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Pyrrolidin-3-ol-d5, a deuterated isotopologue of Pyrrolidin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize isotopically labeled compounds in their studies. While specific experimental data for the deuterated compound is limited, this guide consolidates available information and provides data for the non-deuterated analogue as a reference.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of Pyrrolidin-3-ol where five hydrogen atoms have been replaced by deuterium. Such deuteration is a powerful tool in drug discovery and development, primarily used to investigate reaction mechanisms, and to alter metabolic pathways, potentially enhancing the pharmacokinetic profile of a drug.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. Therefore, the properties of the non-deuterated Pyrrolidin-3-ol are provided for reference. It is important to note that while the chemical reactivity is generally similar, physical properties such as density and boiling point may differ slightly due to the increased mass of deuterium.

PropertyThis compoundPyrrolidin-3-ol
Molecular Formula C₄H₄D₅NOC₄H₉NO
Molecular Weight 92.15 g/mol 87.12 g/mol [1]
CAS Number 1219805-52-340499-83-0[2]
Appearance LiquidClear colorless to yellow liquid[2]
Density No data available1.076 g/mL at 20°C[3]
Boiling Point No data available108-110°C at 8 mmHg[3]
Flash Point No data available>230°F (>110°C)
Refractive Index No data availablen20/D 1.49
Solubility No data availableSoluble in water

Chemical Structure

The core structure of this compound consists of a five-membered saturated heterocycle containing a nitrogen atom (a pyrrolidine ring), with a hydroxyl group at the 3-position. In the d5 isotopologue, five hydrogen atoms on the pyrrolidine ring are substituted with deuterium.

chemical_structure Chemical Structure of this compound C1 C C2 C C1->C2 O O C1->O H1 D C1->H1 N N C2->N H2 D C2->H2 H3 D C2->H3 C3 C C4 C C3->C4 H4 D C3->H4 C4->C1 H5 D C4->H5 N->C3 H_N H N->H_N H_O H O->H_O

Fig. 1: Chemical structure of this compound.

Synthesis

synthesis_workflow General Synthesis Workflow for Pyrrolidin-3-ol cluster_start Starting Material cluster_process Process cluster_product Product start 4-chloro-3-hydroxybutyronitrile reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction Reactant product Pyrrolidin-3-ol reduction->product Yields logical_relationship Logical Relationship for the Use of this compound cluster_application Applications cluster_compound Compound cluster_property Key Property metabolism Metabolic Studies quantification Quantitative Analysis pyrrolidinol_d5 This compound deuterated Deuterated pyrrolidinol_d5->deuterated is deuterated->metabolism enables deuterated->quantification enables

References

An In-depth Technical Guide to the Synthesis and Purification of Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Pyrrolidin-3-ol-d5, a deuterated isotopologue of a valuable building block in medicinal chemistry. The synthesis is designed to be practical for a laboratory setting, starting from a commercially available deuterated precursor. This document details the proposed experimental protocols, presents data in a structured format, and includes visualizations to clarify the workflow.

Introduction

Pyrrolidin-3-ol and its derivatives are key structural motifs in a wide array of pharmaceuticals and bioactive molecules. The introduction of deuterium at specific positions can offer significant advantages in drug development, primarily by altering the metabolic profile of a compound. This "deuterium switch" can lead to a longer half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile. This guide outlines a synthetic pathway to this compound, specifically targeting the 2,2,3,4,4-d5 isotopic labeling pattern, which is not directly described in the current literature but can be achieved through a multi-step synthesis from a commercially available deuterated starting material.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available DL-Malic acid (2,3,3-D3). This starting material provides the core carbon skeleton with three deuterium atoms already in place. The subsequent steps are designed to introduce the nitrogen atom, form the pyrrolidine ring, and introduce the additional two deuterium atoms to achieve the desired d5 labeling.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A DL-Malic acid (2,3,3-D3) B N-Benzyl-D3-malic imide A->B  Benzylamine, Heat   C N-Benzyl-pyrrolidin-3-ol-d3 B->C  LiAlH4, THF   D N-Benzyl-pyrrolidin-3-one-d3 C->D  Oxidation (e.g., Swern)   E N-Benzyl-pyrrolidin-3-one-d5 D->E  H/D Exchange (NaOD, D2O)   F N-Benzyl-pyrrolidin-3-ol-d5 E->F  NaBD4, MeOH   G This compound F->G  H2, Pd/C  

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Synthesis of N-Benzyl-D3-malic imide

Reaction:

DL-Malic acid (2,3,3-D3) is reacted with benzylamine to form the corresponding N-benzyl imide.

Procedure:

  • To a round-bottom flask, add DL-Malic acid (2,3,3-D3) (1.0 eq) and benzylamine (1.1 eq).

  • Heat the mixture at 180-200 °C for 2-3 hours, with a setup to remove the water formed during the reaction (e.g., a Dean-Stark apparatus).

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-Benzyl-D3-malic imide.

Reduction of N-Benzyl-D3-malic imide to N-Benzyl-pyrrolidin-3-ol-d3

Reaction:

The imide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Benzyl-D3-malic imide (1.0 eq) in anhydrous THF to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude N-Benzyl-pyrrolidin-3-ol-d3. The product can be purified by column chromatography on silica gel.

Oxidation of N-Benzyl-pyrrolidin-3-ol-d3 to N-Benzyl-pyrrolidin-3-one-d3

Reaction:

The secondary alcohol is oxidized to a ketone. A Swern oxidation or other mild oxidation methods can be used.

Procedure (Swern Oxidation):

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in DCM.

  • After stirring for 15 minutes, add a solution of N-Benzyl-pyrrolidin-3-ol-d3 (1.0 eq) in DCM.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Benzyl-pyrrolidin-3-one-d3.

H/D Exchange to N-Benzyl-pyrrolidin-3-one-d5

Reaction:

The two protons alpha to the carbonyl group are exchanged for deuterium using a base and a deuterium source.

Procedure:

  • Dissolve N-Benzyl-pyrrolidin-3-one-d3 (1.0 eq) in a mixture of D2O and a catalytic amount of a strong base (e.g., NaOD).

  • Stir the mixture at room temperature or with gentle heating. The progress of the H/D exchange can be monitored by 1H NMR by observing the disappearance of the signals corresponding to the alpha-protons.

  • The process may need to be repeated with fresh D2O and base to achieve high levels of deuteration.

  • After the exchange is complete, neutralize the solution with DCl in D2O and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Benzyl-pyrrolidin-3-one-d5.

Reduction of N-Benzyl-pyrrolidin-3-one-d5 to N-Benzyl-pyrrolidin-3-ol-d5

Reaction:

The deuterated ketone is reduced to the corresponding deuterated alcohol using a deuterated reducing agent to avoid isotopic scrambling.

Procedure:

  • Dissolve N-Benzyl-pyrrolidin-3-one-d5 (1.0 eq) in methanol-d4 (MeOD) or another suitable deuterated solvent.

  • Cool the solution to 0 °C.

  • Add sodium borodeuteride (NaBD4) (1.1 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with D2O.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain N-Benzyl-pyrrolidin-3-ol-d5.

Deprotection to this compound

Reaction:

The N-benzyl protecting group is removed by catalytic hydrogenolysis.

Procedure:

  • Dissolve N-Benzyl-pyrrolidin-3-ol-d5 (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

The final product, this compound, is a relatively polar and water-soluble compound. Purification can be achieved by the following methods:

  • Distillation: Vacuum distillation is a common and effective method for purifying 3-pyrrolidinol. The boiling point of the non-deuterated analog is a good reference point.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) which may be more readily crystallized to achieve high purity.

  • Chromatography: While possible, chromatography on silica gel may be challenging due to the high polarity of the compound. Reverse-phase chromatography could be an alternative.

A suggested purification workflow is as follows:

Purification_Workflow A Crude this compound B Vacuum Distillation A->B D Salt Formation (HCl) A->D C Pure this compound B->C E Crystallization D->E F High Purity Salt E->F G Basification and Extraction F->G G->C

Figure 2: Purification workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and the properties of the final product.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductExpected Yield (%)
1Imide FormationDL-Malic acid (2,3,3-D3)N-Benzyl-D3-malic imide70-85
2Imide ReductionN-Benzyl-D3-malic imideN-Benzyl-pyrrolidin-3-ol-d360-75
3OxidationN-Benzyl-pyrrolidin-3-ol-d3N-Benzyl-pyrrolidin-3-one-d380-95
4H/D ExchangeN-Benzyl-pyrrolidin-3-one-d3N-Benzyl-pyrrolidin-3-one-d5>95 (isotopic)
5Ketone ReductionN-Benzyl-pyrrolidin-3-one-d5N-Benzyl-pyrrolidin-3-ol-d585-95
6DeprotectionN-Benzyl-pyrrolidin-3-ol-d5This compound90-99

Table 2: Physicochemical and Analytical Data for this compound

PropertyValueMethod
Molecular FormulaC4H4D5NOCalculated
Molecular Weight92.15 g/mol Calculated
AppearanceColorless to pale yellow liquidVisual
Purity>98%GC-MS, NMR
Isotopic Purity>98% DMass Spectrometry, NMR
1H NMRConsistent with structure, reduced integration in deuterated positionsNMR Spectroscopy
13C NMRConsistent with structureNMR Spectroscopy
Mass Spectrum (EI)M+ at m/z 92GC-MS

Conclusion

This technical guide provides a detailed and feasible pathway for the synthesis and purification of this compound. By starting with a commercially available deuterated malic acid derivative and employing a series of well-established organic reactions, this valuable deuterated building block can be accessed in a laboratory setting. The provided experimental protocols and purification strategies offer a solid foundation for researchers and scientists in the field of drug discovery and development to produce this isotopically labeled compound for their studies. Careful execution of the described steps and appropriate analytical characterization are crucial for obtaining the final product in high chemical and isotopic purity.

A Technical Guide to Commercial Sourcing of Pyrrolidin-3-ol-d5 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of high-quality, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. Pyrrolidin-3-ol-d5, a deuterated analog of pyrrolidin-3-ol, is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based analyses. This technical guide provides an in-depth overview of the commercial suppliers of this compound, presenting key quantitative data and outlining important considerations for its acquisition and use.

Introduction to this compound

This compound is a stable isotope-labeled compound where five hydrogen atoms in the pyrrolidin-3-ol molecule have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher mass. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte of interest and can be used to correct for variations in sample preparation and instrument response. The use of deuterated standards is a well-established practice that significantly enhances the precision and accuracy of bioanalytical methods.[1][2][3]

Commercial Suppliers and Product Specifications

A survey of the market has identified several commercial suppliers of this compound. The following table summarizes the available quantitative data for their products. It is important to note that purity, isotopic enrichment, and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberMolecular FormulaIsotopic EnrichmentChemical PurityAvailable Quantities
MedchemExpress1219805-52-3C₄H₄D₅NONot SpecifiedNot SpecifiedInquire
C/D/N Isotopes Inc.1219805-52-3C₄H₄D₅NO97 atom % DNot SpecifiedInquire
Alfa Chemistry1219805-52-3C₄H₄D₅NONot SpecifiedNot SpecifiedInquire
ChemicalBook1219805-52-3C₄H₄D₅NONot SpecifiedNot SpecifiedInquire

Quality Considerations and Analytical Data

When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides critical information about the product's quality, including its identity, purity, and isotopic enrichment. Researchers should carefully review the analytical data provided, which may include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data confirm the chemical structure of the compound. The absence of significant proton signals in the ¹H NMR spectrum at the deuterated positions is a key indicator of high isotopic enrichment.

  • Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the deuterated compound and can be used to assess its isotopic distribution.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the chemical purity of the compound by separating it from any impurities.

Experimental Protocols and Applications

Figure 1. General workflow for using a deuterated internal standard in LC-MS analysis.

The use of deuterated standards is particularly important in drug metabolism and pharmacokinetic (DMPK) studies, where accurate quantification of drug candidates and their metabolites is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.

Sourcing and Procurement Logic

The process of acquiring this compound for research purposes involves several key decision-making steps. The following diagram illustrates the logical flow for sourcing this critical reagent.

Sourcing_Logic Start Identify Need for This compound Identify_Suppliers Identify Potential Suppliers (e.g., MedchemExpress, C/D/N Isotopes) Start->Identify_Suppliers Request_Info Request Quotations and Certificates of Analysis (CoA) Identify_Suppliers->Request_Info Evaluate_Specs Evaluate Supplier Specifications Request_Info->Evaluate_Specs Evaluate_Specs->Identify_Suppliers Does Not Meet Requirements Compare_Data Compare Purity, Isotopic Enrichment, and Price Evaluate_Specs->Compare_Data Meets Requirements? Select_Supplier Select Optimal Supplier Compare_Data->Select_Supplier Place_Order Place Purchase Order Select_Supplier->Place_Order Receive_Verify Receive and Verify Compound (Check CoA, Perform QC) Place_Order->Receive_Verify End Proceed with Research Receive_Verify->End

Figure 2. Logical workflow for sourcing this compound.

References

In-Depth Technical Guide to the Isotopic Purity of Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Pyrrolidin-3-ol-d5, a deuterated analog of a crucial heterocyclic scaffold in medicinal chemistry. Understanding the isotopic enrichment of this compound is paramount for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a building block in the synthesis of deuterated drug candidates.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound can vary between suppliers. The following table summarizes the reported isotopic enrichment from different sources, providing a basis for comparison.

SupplierProduct NameCAS NumberIsotopic Enrichment
CDN Isotopes(±)-3-Pyrrolidinol-2,2,3,4,4-d51219805-52-397 atom % D
SCRUM(±)-3-Pyrrolidinol-2,2,3,4,4-d51219805-52-397 atom % D

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide quantitative data on the degree of deuterium incorporation.

General Protocol for Isotopic Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. By comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard, the isotopic purity can be accurately calculated.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.

  • ¹H-NMR Spectroscopy: Acquire a ¹H-NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration: Integrate the residual proton signals of this compound and the characteristic signal of the internal standard.

  • Calculation of Isotopic Enrichment: The isotopic enrichment is calculated using the following formula:

    Isotopic Enrichment (%) = [1 - (Integral of residual protons / (Integral of standard * Molar ratio of analyte to standard))] * 100

dot

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Dilute Solution of this compound lcms LC-MS/MS Analysis prep->lcms ms Mass Spectrum Acquisition lcms->ms analyze Analyze Isotopic Cluster ms->analyze correct Correct for Natural Isotope Abundance analyze->correct calculate Calculate Isotopic Purity correct->calculate DPP4_Inhibition_Pathway cluster_drug Therapeutic Intervention cluster_enzyme Enzymatic Regulation cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Vildagliptin Vildagliptin (contains Pyrrolidin-3-ol) DPP4 DPP-4 Vildagliptin->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose ↓ Hepatic Glucose Production

Pyrrolidin-3-ol-d5: A Comprehensive Material Safety Data Sheet for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Pyrrolidin-3-ol is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is harmful if swallowed or inhaled. The vapor of the non-deuterated analogue, pyrrolidine, is highly flammable and can form explosive mixtures with air.

GHS Hazard Pictograms:

  • GHS07: Exclamation Mark (for skin/eye irritation and acute toxicity)

  • GHS05: Corrosion (for severe eye damage)

  • GHS02: Flame (for flammable liquids, based on the analogue pyrrolidine)

Signal Word: Warning or Danger

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H225: Highly flammable liquid and vapour (based on pyrrolidine).

  • H314: Causes severe skin burns and eye damage (based on pyrrolidine).

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Pyrrolidin-3-ol. These values should be considered indicative for Pyrrolidin-3-ol-d5.

PropertyValueSource
Molecular Formula C₄H₄D₅NO-
Molecular Weight 92.16 g/mol (for C₄H₉NO)
Appearance Colorless to light yellow liquid
Boiling Point 108 °C / 226.4 °F
Flash Point 110 °C / 230 °F
Density 1.076 g/cm³
Refractive Index 1.4881
Log Pow (n-octanol/water) 0.22 (for pyrrolidine)

Exposure Controls and Personal Protection

Proper handling and the use of personal protective equipment (PPE) are crucial to minimize exposure and ensure safety.

Control ParameterRecommendationSource
Engineering Controls Work under a fume hood. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.
Eye/Face Protection Wear safety glasses with side-shields or chemical splash goggles.
Skin Protection Wear appropriate protective gloves and a lab coat or long-sleeved clothing.
Respiratory Protection If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, immediate action is required.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

AspectProcedureSource
Safe Handling Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, from acquisition to disposal.

G cluster_0 Preparation cluster_1 Execution cluster_2 Post-Experiment cluster_3 Disposal A Receive and Log Compound B Review MSDS and SOPs A->B C Prepare Work Area and PPE B->C D Perform Experiment under Fume Hood C->D E Monitor for Spills or Exposure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Store Waste Appropriately G->H I Dispose via Certified Vendor H->I

General workflow for handling this compound.

Logical Relationship of Safety Precautions

This diagram outlines the logical hierarchy and relationship between different safety precautions when working with this compound.

G cluster_0 Core Principles cluster_1 Control Measures cluster_2 Emergency Response A Safe Handling of this compound B Hazard Identification A->B C Risk Assessment A->C G First Aid Procedures A->G H Spill Containment A->H D Engineering Controls (Fume Hood, Ventilation) C->D E Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->E F Administrative Controls (SOPs, Training) C->F

Hierarchy of safety precautions for chemical handling.

This guide is intended to provide essential safety information for trained professionals. Always consult the most current and specific safety data sheets available and adhere to all institutional and regulatory guidelines for chemical handling and disposal.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), the pursuit of the highest accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards. Widely regarded as the gold standard in quantitative bioanalysis, these standards offer a level of analytical certainty that is indispensable in modern research and drug development.[1][2]

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[2]

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification.

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium introduces subtle but significant changes in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if C-H bond cleavage is the rate-determining step in a metabolic pathway. This is known as the kinetic isotope effect and is a fundamental principle in using deuterated compounds to enhance metabolic stability in drug development.

Another phenomenon is the chromatographic isotope effect, where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts in liquid chromatography. This is attributed to small differences in polarity and molecular volume arising from the C-D bond. While often negligible, this effect can be more pronounced in certain chromatographic systems.

Advantages of Using Deuterated Standards

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow.

  • Enhanced Quantitative Accuracy and Precision: Deuterated analogs co-elute with the analytes, minimizing signal distortion and leading to improved accuracy and precision.

  • Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs.

  • Reduced Matrix Effects: Deuterium labeling minimizes signal suppression or enhancement from interfering compounds in the sample matrix.

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly advocated by regulatory bodies like the FDA and EMA.

Quantitative Data on Performance Improvement

The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when employing deuterated internal standards.

AnalyteInternal StandardMatrix% RSD (without IS)% RSD (with Deuterated IS)Reference
SirolimusSIR-d₃Whole Blood7.6 - 9.72.7 - 5.7
Kahalalide FKahalalide F-d₄PlasmaNot ReportedSignificantly Lower Variance (p=0.02)
ES-285ES-285-d₃PlasmaNot Reported4.9
ParameterPerformance with Analog ISPerformance with Deuterated ISKey ObservationReference
Mean Bias 96.8% (SD: 8.6%)100.3% (SD: 7.6%)Deuterated IS provides a more accurate measurement closer to the true value.
Variance HigherSignificantly Lower (p=0.02)The precision of the method is significantly improved with the deuterated IS.

Key Considerations for Implementation

Several factors must be considered when selecting and using deuterated internal standards to ensure the integrity of the analysis.

  • Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

  • Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can compromise the mass difference and the analysis.

  • Degree of Deuteration: A sufficient number of deuterium atoms (typically three to six) should be incorporated to ensure a clear mass difference from the natural isotopic distribution of the analyte.

  • Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.

Protocol 1: Protein Precipitation for Drug Quantification in Plasma

This protocol is a common and straightforward method for sample cleanup in bioanalysis.

Materials:

  • Plasma sample

  • Deuterated internal standard stock solution

  • Acetonitrile (ACN) with 0.1% formic acid, cold

  • Microcentrifuge tubes

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Drug Quantification in Urine

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

  • Urine sample

  • Deuterated internal standard stock solution

  • SPE cartridges

  • Methanol (for conditioning and elution)

  • Water (for equilibration and washing)

  • Weak organic solvent (e.g., 20% methanol in water for washing)

  • Vacuum manifold

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

Procedure:

  • Spike 1 mL of the sample with the internal standard.

  • Perform LLE with a suitable organic solvent (e.g., 2 mL of hexane or MTBE).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in the initial mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Analysis Parameters

Liquid Chromatography:

  • Column: C18 reversed-phase column suitable for the analyte of interest.

  • Mobile Phase: A gradient of acetonitrile or methanol in water with 0.1% formic acid is commonly used.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), in positive or negative ion mode, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.

Data Analysis

  • Integrate the peak areas for each analyte and its deuterated internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (PPT, SPE, LLE) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification G cluster_before Before Correction cluster_after After Correction Analyte Analyte Analytical_Variability Analytical Variability (Sample Prep Loss, Injection Volume, Ion Suppression/Enhancement) Analyte->Analytical_Variability Deuterated_IS Deuterated Internal Standard Deuterated_IS->Analytical_Variability Analyte_Signal Variable Analyte Signal Analytical_Variability->Analyte_Signal IS_Signal Variable IS Signal Analytical_Variability->IS_Signal Ratio Constant Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

References

The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Pyrrolidin-3-ol-d5 in metabolic studies. As the pharmaceutical industry increasingly focuses on compounds with greater three-dimensional complexity, the pyrrolidine scaffold has become a cornerstone in the design of novel therapeutics.[1][2] Consequently, understanding the metabolic fate of these molecules is critical for drug development. This compound, a stable isotope-labeled analog of a common structural motif in many pharmaceuticals, serves as an invaluable tool in these investigations, primarily as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Deuterated Internal Standards in Metabolomics

In metabolic and pharmacokinetic studies, accurate and precise quantification of drug candidates and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[3] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including matrix effects (ion suppression or enhancement), variations in sample extraction recovery, and fluctuations in instrument response.

To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed. A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound is one such SIL-IS. The ideal SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and ionization.[1] Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects and extraction losses. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, these variations can be normalized, leading to highly accurate and precise quantification.[4]

Quantitative Data for this compound in Metabolic Analysis

The utility of this compound as an internal standard is defined by its specific mass spectrometric properties and chromatographic behavior. The following tables summarize key quantitative data, with some parameters inferred from structurally similar compounds due to the proprietary nature of specific drug analysis protocols.

Table 1: Mass Spectrometry Parameters for Pyrrolidin-3-ol and this compound
CompoundMolecular FormulaExact Mass (Da)Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Pyrrolidin-3-olC₄H₉NO87.068488.170.115
This compoundC₄H₄D₅NO92.100093.175.115

Note: The Q1/Q3 transitions are predicted based on the fragmentation of similar small polar molecules. The product ion likely results from the loss of water (or D₂O and HDO for the deuterated analog) and subsequent fragmentation. These values should be optimized for the specific instrument and conditions used.

Table 2: Isotopic Purity and Chemical Properties
ParameterValue/SpecificationReference
Isotopic Purity≥ 98% (sum of d1 to d5)
Deuterium Incorporation≥ 99% d5
Chemical Purity≥ 98%Vendor Specification
Molecular Weight92.13 g/mol Vendor Specification
AppearanceWhite to off-white solidVendor Specification

Experimental Protocols for Metabolic Studies Using this compound

The following is a representative experimental protocol for the quantification of a hypothetical drug containing a Pyrrolidin-3-ol moiety in human plasma, using this compound as an internal standard. This protocol is based on established methods for the analysis of small polar molecules and drugs containing the pyrrolidine scaffold.

Sample Preparation: Protein Precipitation
  • Thaw Samples : Thaw frozen human plasma samples and quality control (QC) samples on ice.

  • Aliquoting : In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard Spiking : Add 10 µL of a 100 ng/mL solution of this compound in methanol to each plasma sample, vortex briefly.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing : Vortex each sample for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection : Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic conditions are critical for separating the analyte from endogenous interferences. For a polar compound like a Pyrrolidin-3-ol-containing drug, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.

ParameterCondition
LC System UPLC/UHPLC system
Column HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions As specified in Table 1 (to be optimized)
Source Temperature 150°C
Desolvation Temperature 500°C

Visualizing Workflows and Pathways

Bioanalytical Workflow for Quantification

The following diagram illustrates the typical workflow for quantifying a drug in a biological matrix using a deuterated internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike with This compound (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms integrate Peak Integration (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Analyte Concentration ratio->quantify curve Calibration Curve curve->quantify

Bioanalytical workflow for drug quantification.
Metabolic Pathway of a Pyrrolidine-Containing Drug

The metabolic pathways of drugs containing a pyrrolidine ring can be complex. For instance, Larotrectinib, a TRK inhibitor that includes a (3S)-pyrrolidin-3-ol moiety, is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The metabolism can involve oxidation of the pyrrolidine ring. The following diagram illustrates a hypothetical metabolic pathway.

metabolic_pathway drug Drug with Pyrrolidin-3-ol Moiety phase1 Phase I Metabolism drug->phase1 cyp3a4 CYP3A4 phase1->cyp3a4 metabolite1 Oxidized Metabolite (e.g., Hydroxylation) phase1->metabolite1 metabolite2 Further Oxidized Metabolite (e.g., Ring Opening) metabolite1->metabolite2 phase2 Phase II Metabolism metabolite1->phase2 excretion Excretion metabolite2->excretion conjugate Glucuronide Conjugate phase2->conjugate conjugate->excretion

Hypothetical metabolic pathway of a drug.

Conclusion

This compound is a crucial tool for researchers in drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the accurate and precise quantification of pyrrolidine-containing drug candidates and their metabolites in complex biological matrices. The methodologies and data presented in this guide provide a framework for the application of this compound in robust and reliable bioanalytical assays, ultimately facilitating the development of safer and more effective medicines. The principles outlined here are broadly applicable to a wide range of metabolic studies involving LC-MS/MS and deuterated standards.

References

Navigating the Labyrinth of Stability: A Technical Guide to Pyrrolidin-3-ol-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the stability and storage of Pyrrolidin-3-ol-d5, a deuterated compound with significant potential in pharmaceutical research. This guide provides a comprehensive overview of best practices, stability testing methodologies, and critical considerations for maintaining its chemical and isotopic integrity.

In the landscape of modern drug discovery and development, isotopically labeled compounds are indispensable tools. This compound, a deuterated analogue of Pyrrolidin-3-ol, offers researchers a valuable probe for metabolic studies, pharmacokinetic profiling, and as an internal standard in analytical assays. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage. This can lead to a longer drug half-life and a potentially improved safety profile. However, to leverage these advantages, a thorough understanding of the compound's stability and the implementation of appropriate storage and handling protocols are paramount.

This technical guide delves into the critical aspects of this compound stability, providing researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of this important research chemical.

Core Principles of Storage and Handling

The primary challenges in maintaining the integrity of deuterated compounds like this compound are their susceptibility to isotopic exchange, chemical degradation, and sensitivity to environmental factors. Adherence to the following core principles is essential to mitigate these risks.

Atmosphere Control: Many deuterated compounds, particularly those with exchangeable protons such as the hydroxyl group in this compound, are hygroscopic and can readily absorb moisture from the air. This can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange. Therefore, it is imperative to handle and store this compound under a dry, inert atmosphere, such as nitrogen or argon.

Temperature Regulation: The stability of this compound is temperature-dependent. To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration at 2°C to 8°C is often sufficient. For long-term storage, freezing at -20°C or even -80°C is advisable to significantly slow down both chemical degradation and the potential for H-D exchange. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside.

Light Protection: Exposure to light, particularly UV light, can provide the energy to initiate or accelerate degradation reactions. Therefore, this compound should be stored in amber vials or other light-protecting containers to minimize photo-degradation.

Container Selection: The choice of container is critical for maintaining the integrity of the compound. Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should be equipped with tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.

Stability Testing Methodologies

To ensure the quality and reliability of research data, a comprehensive stability testing program is essential. The following are key experimental protocols that can be adapted for this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways, and to assess the intrinsic stability of the molecule under harsh conditions. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.

Experimental Protocol: Representative Stability-Indicating HPLC Method for this compound

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: 50% A, 50% B

    • 25-30 min: Linear gradient to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation: Stability of this compound under Forced Degradation

The following table summarizes the expected quantitative data from forced degradation studies. The percentage of degradation and the formation of degradation products should be meticulously recorded.

Stress ConditionDurationTemperatureThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 hours60°CData to be filledData to be filledData to be filled
0.1 M NaOH24 hours60°CData to be filledData to be filledData to be filled
3% H₂O₂24 hoursRoom TempData to be filledData to be filledData to be filled
Thermal (Solid)48 hours70°CData to be filledData to be filledData to be filled
UV Light (254 nm)24 hoursRoom TempData to be filledData to be filledData to a be filled

Note: This table is a template. Actual data will need to be generated through experimental work.

Signaling Pathways and Experimental Workflows

Pyrrolidin-3-ol and its derivatives are known to interact with various biological targets. A notable example is their potential modulation of GABAergic signaling, a key inhibitory neurotransmitter system in the central nervous system.

GABAergic Synaptic Transmission Pathway

The following diagram illustrates the key components of a GABAergic synapse, where this compound could potentially exert its effects.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA GABA GAD->GABA VGAT vGAT GABA->VGAT Vesicle Synaptic Vesicle GABA_cleft Vesicle->GABA_cleft Exocytosis VGAT->Vesicle Packaging Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle Triggers Release Presynaptic_Membrane GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor Binds Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Influx K_ion K⁺ GABA_B_Receptor->K_ion Efflux Postsynaptic_Membrane Cl_ion->Postsynaptic_Membrane Hyperpolarization K_ion->Postsynaptic_Membrane Hyperpolarization Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis arrow arrow Tissue_Prep 1. Brain Tissue Homogenization Membrane_Prep 2. Membrane Isolation Tissue_Prep->Membrane_Prep Protein_Quant 3. Protein Quantification Membrane_Prep->Protein_Quant Incubation 4. Incubation: - Membranes - Radioligand ([³H]muscimol) - Test Compound (this compound) Protein_Quant->Incubation Separation 5. Separation of Bound and Free Ligand (Filtration) Incubation->Separation Measurement 6. Quantification of Bound Radioactivity (Scintillation Counting) Separation->Measurement Competition_Curve 7. Plot Competition Curve Measurement->Competition_Curve IC50_Calc 8. Calculate IC₅₀ Competition_Curve->IC50_Calc Ki_Calc 9. Calculate Ki IC50_Calc->Ki_Calc

Physical characteristics of Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of Pyrrolidin-3-ol-d5

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical characteristics of this compound (CAS No. 1219805-52-3). Due to the limited availability of experimental data for this specific deuterated isotopologue, this document also includes data for the non-deuterated analogue, Pyrrolidin-3-ol, to serve as a reference point.

Chemical Identity

This compound is a deuterated version of Pyrrolidin-3-ol where five hydrogen atoms on the pyrrolidine ring have been replaced by deuterium.

  • IUPAC Name: Pyrrolidin-3-ol-2,2,3,4,4-d5

  • Synonyms: 3-PYRROLIDINOL-2,2,3,4,4-D5, pyrrolidin-2,2,3,4,4-d5-3-ol, DL-3-PYRROLIDINOL-2,2,3,4,4-D5, (±)-3-Pyrrolidinol-2,2,3,4,4-d5[1]

  • CAS Number: 1219805-52-3[1]

Calculated Properties for this compound

The following properties have been calculated based on the chemical structure.

PropertyValue
Molecular Formula C₄H₄D₅NO
Molecular Weight 92.15 g/mol

Physical Properties of Pyrrolidin-3-ol (Non-deuterated Analogues)

Property(±)-Pyrrolidin-3-ol (Racemate)(R)-Pyrrolidin-3-ol(S)-Pyrrolidin-3-ol
CAS Number 40499-83-0[2]2799-21-5[3][4]100243-39-8
Appearance Clear colorless to yellow liquid--
Molecular Formula C₄H₉NOC₄H₉NOC₄H₉NO
Molecular Weight 87.12 g/mol 87.12 g/mol 87.12 g/mol
Density (g/mL) 1.076 at 20°C1.078 at 20°C1.078 at 20°C
Boiling Point (°C) 108-110 at 8 mmHg215-216108-110 at 8 mmHg
Melting Point (°C) --15
Flash Point >110°C (>230°F)113°C (235.4°F) - closed cup>110°C
Refractive Index (n20/D) 1.4901.4881.490
Solubility Soluble in water-Fully miscible in water
pKa 14.91 ± 0.20 (Predicted)--

Experimental Protocols & Workflows

While specific, detailed experimental protocols for determining the physical properties of this compound are not available, a general workflow for characterizing a novel or sparsely documented chemical compound is presented below.

G General Workflow for Physical Characterization of a Compound cluster_0 Sample Preparation & Purity Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity & Identity Confirmation (NMR, MS, GC/HPLC) Purification->Purity MP Melting Point Determination (DSC or Melting Point Apparatus) Purity->MP BP Boiling Point Determination (Distillation under reduced pressure) Purity->BP Sol Solubility Testing (Visual assessment in various solvents) Purity->Sol Density Density Measurement (Pycnometer or densitometer) Purity->Density Data Data Compilation & Analysis MP->Data BP->Data Sol->Data Density->Data Report Technical Report Generation Data->Report

Caption: Workflow for physical property determination.

Methodology Details:

  • Purity and Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. For a deuterated compound, ²H NMR would also be essential to confirm the positions of deuterium incorporation. The absence of significant impurity peaks would establish purity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (92.15 g/mol for C₄H₄D₅NO) and elemental composition.

  • Melting Point (MP) Determination:

    • A calibrated differential scanning calorimeter (DSC) or a standard capillary melting point apparatus would be used. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min), and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • Boiling Point (BP) Determination:

    • Given the relatively high boiling point of the non-deuterated analogue, distillation under reduced pressure is the preferred method to prevent decomposition. The boiling point is recorded along with the corresponding pressure.

  • Solubility Assessment:

    • A known mass of this compound would be added incrementally to a fixed volume of a solvent (e.g., water, ethanol, dichloromethane) at a controlled temperature. The solution is stirred, and solubility is determined by visual inspection or spectroscopic methods.

Signaling Pathways

A review of the current scientific literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. Its utility is primarily as a labeled internal standard in pharmacokinetic studies or as a mechanistic probe in metabolic research, leveraging the heavier isotope for analytical tracing.

Logical Relationships in Application

The primary application of this compound is in analytical and metabolic studies. The logical relationship for its use, particularly in drug development, is outlined below.

G Application Logic of this compound in Research cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Outcome Compound Non-deuterated Active Compound (e.g., Pyrrolidin-3-ol derivative) Dosing Administer Active Compound to Biological System Compound->Dosing d5_Standard This compound (Internal Standard) Spiking Spike Samples with This compound d5_Standard->Spiking Sampling Collect Samples (e.g., Plasma, Urine) Dosing->Sampling Sampling->Spiking Extraction Sample Preparation & Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Active Compound (Ratio of Analyte to Standard) Analysis->Quantification PK_Data Pharmacokinetic Data (Absorption, Distribution, Metabolism, Excretion) Quantification->PK_Data

Caption: Use of this compound as an internal standard.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, achieving the highest degree of accuracy and precision is paramount. This technical guide provides a comprehensive overview of deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis, particularly in mass spectrometry-based assays.

From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated internal standards offer an unparalleled solution. This guide delves into the core principles, practical applications, and comparative performance data of these critical analytical tools.

Core Principles: The Foundation of Analytical Reliability

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle alteration in mass is the key to its efficacy. While the mass spectrometer can differentiate between the analyte and the deuterated standard, their physicochemical properties remain nearly identical. This near-identical nature ensures they behave similarly throughout the entire analytical process, from sample extraction to detection.

The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage, it acts as a perfect mimic for the analyte. Any variability introduced during sample preparation, such as incomplete extraction recovery, and fluctuations in instrument response are mirrored by the deuterated standard. Consequently, the final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error.

Key advantages of using deuterated internal standards include:

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected proportionally.

  • Mitigation of Matrix Effects: In complex biological matrices, co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

  • Improved Accuracy and Precision: By compensating for various sources of analytical variability, deuterated standards significantly enhance the accuracy and precision of quantitative results.

Quantitative Data Presentation: A Comparative Analysis

The superiority of deuterated internal standards over other internal standards, such as structural analogs, is consistently demonstrated in experimental data. The following tables summarize the quantitative improvements observed in bioanalytical methods.

Analyte Concentration (ng/mL)Accuracy (%) with d4-Buprenorphine ISPrecision (%RSD) with d4-Buprenorphine IS
0.3934
51004
401013

Data sourced from a study on the pharmacokinetics of buprenorphine, demonstrating high accuracy and precision using a deuterated internal standard.

Biological Matrix LotAnalyte Response (Area)Deuterated IS Response (Area)Analyte/IS RatioMatrix Effect (%)
Lot A85,00098,0000.867-15
Lot B65,00075,0000.867-35
Lot C110,000127,0000.866+10
Neat Solution100,000115,0000.870N/A

This table illustrates how the analyte/IS ratio remains consistent across different matrix lots, even with significant ion suppression or enhancement, demonstrating effective compensation by the deuterated internal standard.

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood by LC-MS/MS

This protocol is adapted for the quantification of tacrolimus, sirolimus, and everolimus, crucial for therapeutic drug monitoring in organ transplant patients.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of calibrator, quality control, or patient whole blood sample in a 1.5 mL microcentrifuge tube, add 25 µL of a working internal standard solution containing the deuterated analogues of each analyte (e.g., tacrolimus-¹³C,d₂, sirolimus-d₃, everolimus-d₄) in methanol.

  • Vortex mix for 10 seconds.

  • Add 100 µL of 0.1 M zinc sulfate in methanol/water (50:50, v/v) to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.

  • Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MR

Methodological & Application

Application Notes and Protocols for Utilizing Pyrrolidin-3-ol-d5 as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative determination of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise results by compensating for variability during sample preparation and analysis. Pyrrolidin-3-ol-d5, a deuterated analog of a key structural motif in various pharmaceutical compounds, serves as an excellent internal standard for specific bioanalytical applications.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS quantification of analytes sharing structural similarity, with a focus on the analysis of varenicline in biological matrices such as human plasma. Varenicline is a widely used medication for smoking cessation. While isotopically labeled varenicline (e.g., Varenicline-d4) is a common choice for an internal standard, this compound presents a viable alternative due to its structural resemblance to a fragment of the varenicline molecule.

Principle of the Method

The analytical method involves the extraction of the analyte (e.g., varenicline) and the internal standard (this compound) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Varenicline reference standard, this compound

  • Solvents: LC-MS grade methanol, acetonitrile, and water

  • Acids and Bases: Formic acid, ammonium formate

  • Extraction Solvents: Methyl tertiary-butyl ether (MTBE)

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Solid Phase Extraction (SPE) Cartridges (if applicable): Mixed-mode cation exchange cartridges

Instrumentation
  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of varenicline and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the varenicline stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
  • Aliquot 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution (this compound, 50 ng/mL) to each tube and vortex briefly.

  • Add 50 µL of 1 M ammonium formate (pH 3).

  • Add 650 µL of methyl tertiary-butyl ether (MTBE).

  • Vortex the mixture for 20 minutes.

  • Centrifuge at high speed to separate the organic and aqueous layers.

  • Transfer approximately 420 µL of the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of a 40:60 acetonitrile/water mixture.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40°C

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example for Varenicline and a plausible transition for this compound):

      • Varenicline: Precursor ion (Q1) m/z 212.1 → Product ion (Q3) m/z 169.0

      • This compound: Precursor ion (Q1) m/z 93.1 → Product ion (Q3) m/z 75.1 (This is a hypothetical transition and must be optimized experimentally).

    • Source Parameters: Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and collision gas for maximum signal intensity.

Data Presentation: Quantitative Method Validation Summary

The following tables present example data for the validation of a bioanalytical method using this compound as an internal standard for the quantification of varenicline. These tables should be populated with experimental data obtained during method validation.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (ng/mL)0.1 - 50
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1< 20%± 20%< 20%± 20%
Low QC0.3< 15%± 15%< 15%± 15%
Mid QC5< 15%± 15%< 15%± 15%
High QC40< 15%± 15%< 15%± 15%

Table 3: Matrix Effect and Recovery

AnalyteQC LevelMean Matrix FactorMean Recovery (%)
VareniclineLow QC0.95 - 1.05~70%
High QC0.95 - 1.05~70%
This compoundMid QC0.95 - 1.05~70%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for the quantification of an analyte using this compound as an internal standard in LC-MS/MS.

logical_relationship cluster_analyte Analyte (e.g., Varenicline) cluster_is Internal Standard (this compound) cluster_quant Quantitative Analysis analyte_peak Analyte Peak Area peak_ratio Peak Area Ratio (Analyte / IS) analyte_peak->peak_ratio is_peak Internal Standard Peak Area is_peak->peak_ratio concentration Analyte Concentration peak_ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Caption: Logical relationship for quantification using an internal standard method.

Application Note: Quantitative Analysis of (3S)-Pyrrolidin-3-ol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (3S)-Pyrrolidin-3-ol in human plasma. To ensure the highest level of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, (3S)-Pyrrolidin-3-ol-d5. The sample preparation involves a straightforward protein precipitation procedure, providing excellent recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring sensitive and reliable quantification of (3S)-Pyrrolidin-3-ol.

Introduction

(3S)-Pyrrolidin-3-ol is a key chiral intermediate and a common structural motif in many pharmaceutical compounds.[1][2] Accurate quantification of this and related compounds in biological matrices is crucial for preclinical and clinical drug development.[3] The use of a stable isotope-labeled internal standard, such as (3S)-Pyrrolidin-3-ol-d5, is the gold standard in quantitative bioanalysis by LC-MS/MS. This approach compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[4] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of (3S)-Pyrrolidin-3-ol in human plasma.

Experimental Protocols

Materials and Reagents
  • (3S)-Pyrrolidin-3-ol (Analyte)

  • (3S)-Pyrrolidin-3-ol-d5 (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (3S)-Pyrrolidin-3-ol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (3S)-Pyrrolidin-3-ol-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the appropriate standard, QC, or plasma sample to the corresponding tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined based on the exact mass of (3S)-Pyrrolidin-3-ol
MRM Transition (Internal Standard) To be determined based on the exact mass of (3S)-Pyrrolidin-3-ol-d5
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

Linearity: r² > 0.99

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in replicate.

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low 395 - 105< 15
Medium 7590 - 110< 15
High 75090 - 110< 15

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard in Acetonitrile (200 µL) s1->s2 s3 Vortex (30s) s2->s3 s4 Centrifuge (10,000 x g, 10 min) s3->s4 s5 Transfer Supernatant (150 µL) s4->s5 a1 Inject Supernatant (5 µL) s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the quantitative analysis of (3S)-Pyrrolidin-3-ol.

signaling_pathway cluster_lcms LC-MS/MS System analyte (3S)-Pyrrolidin-3-ol (Analyte) lc Liquid Chromatography (Co-elution) analyte->lc is (3S)-Pyrrolidin-3-ol-d5 (Internal Standard) is->lc ratio Peak Area Ratio (Analyte / IS) concentration Analyte Concentration ratio->concentration Calibration Curve ms Tandem Mass Spectrometry (Differential Detection by Mass) lc->ms ms->ratio

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for the Preparation of Pyrrolidin-3-ol-d5 Solution for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in bioanalysis for drug development and clinical research, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] Pyrrolidin-3-ol-d5, a deuterated analog of Pyrrolidin-3-ol, serves as an ideal internal standard for the quantification of Pyrrolidin-3-ol or structurally related analytes. Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-eluting nature allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.[1]

This document provides detailed application notes and protocols for the preparation of this compound solutions for use in mass spectrometry-based quantitative analysis.

Properties of Pyrrolidin-3-ol and this compound

A clear understanding of the physicochemical properties of both the analyte and its deuterated internal standard is crucial for developing a robust analytical method.

PropertyPyrrolidin-3-olThis compound
Molecular Formula C₄H₉NOC₄H₄D₅NO
Molecular Weight 87.12 g/mol 92.15 g/mol (approx.)
CAS Number 40499-83-01219805-52-3
Appearance Clear yellow liquidNot specified, typically similar to non-deuterated form
Solubility Fully miscible in waterExpected to be miscible in water and polar organic solvents
Boiling Point 108-110 °C at 8 mmHgNot specified, expected to be similar to non-deuterated form
Density ~1.076 g/mL at 20°CNot specified, expected to be similar to non-deuterated form

Note: The molecular weight of this compound is an approximation and can vary slightly based on the specific isotopic enrichment.

Experimental Protocols

Materials and Reagents
  • This compound (solid form, with Certificate of Analysis)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution of this compound.

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid material.

  • Weighing: Accurately weigh a suitable amount of this compound (e.g., 10 mg) using a calibrated analytical balance and transfer it to a clean, dry Class A volumetric flask (e.g., 10 mL).

  • Dissolution: Add a portion of the chosen solvent (e.g., 5 mL of methanol or acetonitrile) to the volumetric flask.

  • Sonication/Vortexing: Gently swirl the flask to wet the solid. If necessary, sonicate for 5-10 minutes or vortex until the solid is completely dissolved.

  • Dilution to Volume: Once the solid is fully dissolved, bring the solution to the final volume with the solvent.

  • Homogenization: Cap the flask and invert it at least 10 times to ensure a homogeneous solution.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C.

Preparation of this compound Working Solution (e.g., 10 µg/mL)

This protocol describes the preparation of a working solution from the stock solution. The final concentration of the working solution should be optimized based on the specific analytical method and the expected analyte concentration range.

Procedure:

  • Equilibration: Allow the this compound stock solution to warm to room temperature.

  • Dilution: Using a calibrated micropipette, transfer an appropriate volume of the stock solution (e.g., 100 µL of the 1 mg/mL stock solution) into a Class A volumetric flask (e.g., 10 mL).

  • Dilution to Volume: Dilute to the final volume with the desired solvent (e.g., methanol, acetonitrile, or a mixture that matches the initial mobile phase conditions of the LC-MS method).

  • Homogenization: Cap the flask and vortex thoroughly.

  • Storage: Store the working solution in a clearly labeled amber glass vial at 2-8°C for short-term use (e.g., up to one week). For longer-term storage, store at -20°C. It is recommended to prepare fresh working solutions regularly.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Sample Analysis solid_standard This compound (Solid) stock_solution Stock Solution (1 mg/mL in Methanol) solid_standard->stock_solution Dissolve working_solution Working Solution (e.g., 10 µg/mL) stock_solution->working_solution Dilute spiked_sample Spiked Sample working_solution->spiked_sample Spike sample Biological Sample (e.g., Plasma, Urine) sample->spiked_sample extraction Sample Extraction (e.g., Protein Precipitation, SPE) spiked_sample->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: Workflow for the preparation and use of this compound internal standard.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in correcting for analytical variability.

logical_relationship cluster_variability Sources of Analytical Variability cluster_quantification Quantitative Analysis analyte Analyte extraction_loss Extraction Loss analyte->extraction_loss matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effects instrument_variability Instrument Variability analyte->instrument_variability is This compound (IS) is->extraction_loss is->matrix_effects is->instrument_variability ratio Analyte/IS Ratio extraction_loss->ratio matrix_effects->ratio instrument_variability->ratio quantification Accurate Quantification ratio->quantification Corrects for Variability

Caption: Correction of analytical variability using a deuterated internal standard.

Best Practices and Considerations

  • Isotopic Purity: Always use a deuterated internal standard with high isotopic purity (ideally >98%) to minimize contributions to the analyte signal.

  • Deuterium Label Position: Ensure the deuterium labels are on stable positions within the molecule to prevent H/D exchange with the solvent or matrix. For this compound, the labels are typically on the carbon backbone, which is stable.

  • Co-elution: The deuterated internal standard should co-elute with the analyte for optimal correction of matrix effects. This should be verified during method development.

  • Solvent Selection: Use aprotic solvents like acetonitrile or methanol for preparing stock solutions to minimize the risk of H/D exchange. Avoid strongly acidic or basic conditions.

  • Storage: Store solid this compound at -20°C or colder in a desiccator. Store stock and working solutions in tightly sealed amber vials at -20°C to prevent degradation and solvent evaporation.

  • Handling: Always allow the standard to reach ambient temperature before opening to prevent moisture uptake. Handle in a clean and dry environment.

  • Concentration Optimization: The concentration of the internal standard should be optimized to provide a stable and reproducible signal without causing detector saturation. A common starting point is a concentration that gives a response similar to the analyte at the midpoint of the calibration curve.

By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare and utilize this compound solutions to achieve accurate and precise quantification in their mass spectrometry-based analyses.

References

Application of Pyrrolidin-3-ol-d5 in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) research, the precise quantification of drug candidates and their metabolites within biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the established gold standard for bioanalysis.[1] Pyrrolidin-3-ol-d5, a deuterated analog of Pyrrolidin-3-ol, serves as an ideal internal standard for the accurate quantification of Pyrrolidin-3-ol in biological samples. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling reliable correction for experimental variability.[2]

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[3][4] Therefore, understanding the pharmacokinetics of compounds containing this moiety, such as Pyrrolidin-3-ol, is of significant interest in drug discovery and development. The use of a deuterated internal standard like this compound is crucial for developing robust and reliable bioanalytical methods to support these studies.[5]

Principle and Advantages of Using this compound as an Internal Standard

The core principle behind using this compound as an internal standard is that it behaves almost identically to the non-deuterated Pyrrolidin-3-ol throughout the analytical process. A known concentration of this compound is added to all samples, including calibration standards, quality controls, and the unknown study samples, at the beginning of the sample preparation process. By measuring the ratio of the analyte's response to the internal standard's response, any variations that occur during sample processing can be normalized.

Key Advantages:

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the deuterated internal standard. This ensures the ratio of analyte to internal standard remains constant, leading to accurate quantification.

  • Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with Pyrrolidin-3-ol, it experiences the same matrix effects, allowing for effective normalization of the signal.

  • Improved Method Robustness: Bioanalytical methods that utilize deuterated internal standards are generally more rugged and less prone to variations in instrument performance from day to day.

  • Enhanced Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the quantitative results, which is a regulatory expectation for bioanalytical method validation.

Hypothetical Pharmacokinetic Study Data

To illustrate the application of this compound, a hypothetical single-dose oral pharmacokinetic study of Pyrrolidin-3-ol in rats is presented. In this scenario, Pyrrolidin-3-ol was administered, and plasma samples were collected at various time points. This compound was used as the internal standard for the bioanalysis.

Time (hours)Analyte Peak Area (Pyrrolidin-3-ol)Internal Standard Peak Area (this compound)Analyte/IS RatioConcentration (ng/mL)
0.2515,23451,2340.29759.4
0.535,67850,9870.700140.0
178,91251,5671.530306.0
265,43250,8761.286257.2
443,21051,1120.845169.0
821,09850,7650.41683.2
129,87651,3450.19238.4
242,34550,9990.0469.2

Experimental Protocols

A detailed protocol for the quantification of Pyrrolidin-3-ol in plasma using this compound as an internal standard is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pyrrolidin-3-ol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each calibration standard, QC sample, and study sample.

  • To each tube, add 50 µL of the corresponding plasma sample (blank, spiked, or study sample).

  • Add 10 µL of the internal standard working solution (100 ng/mL) to every tube, except for the blank samples (to which 10 µL of the dilution solvent is added).

  • Vortex each tube for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyrrolidin-3-ol: Precursor ion > Product ion (to be determined based on the compound's fragmentation pattern)

    • This compound: Precursor ion > Product ion (to be determined based on the compound's fragmentation pattern, with a mass shift corresponding to the deuterium labeling)

Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase cluster_analysis Bioanalysis cluster_data Data Processing & PK Analysis prep_solutions Prepare Stock & Working Solutions (Analyte & IS) prep_cal_qc Prepare Calibration Standards & QCs in Blank Plasma prep_solutions->prep_cal_qc dosing Administer Pyrrolidin-3-ol to Subjects sampling Collect Blood Samples at Predetermined Time Points dosing->sampling process_plasma Process Blood to Obtain Plasma sampling->process_plasma add_is Spike Plasma Samples with This compound IS process_plasma->add_is protein_precip Protein Precipitation add_is->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis quantification Quantify Analyte Concentration (Analyte/IS Ratio) lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) quantification->pk_modeling

Caption: Workflow for a typical pharmacokinetic study using a deuterated internal standard.

Potential Metabolic Pathway of Pyrrolidin-3-ol

While the specific metabolic pathways for Pyrrolidin-3-ol are not extensively documented in the provided search results, based on the metabolism of other pyrrolidine-containing compounds, a plausible metabolic pathway could involve oxidation of the pyrrolidine ring. For instance, hydroxylation is a common metabolic transformation. The following diagram illustrates a hypothetical metabolic pathway.

G parent Pyrrolidin-3-ol metabolite1 Pyrrolidin-3-one (Oxidation) parent->metabolite1 Phase I (CYP450) metabolite2 Pyrrolidine-3,4-diol (Hydroxylation) parent->metabolite2 Phase I (CYP450) conjugate Glucuronide or Sulfate Conjugate parent->conjugate Phase II (UGTs/SULTs) metabolite1->conjugate Phase II metabolite2->conjugate Phase II

Caption: Hypothetical metabolic pathway for Pyrrolidin-3-ol.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Pyrrolidin-3-ol in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard allows for the development of robust and reliable bioanalytical methods using LC-MS/MS. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development, ensuring high-quality data for the assessment of the ADME properties of new chemical entities containing the pyrrolidine scaffold.

References

Application Note: Structural Confirmation of Pyrrolidin-3-ol-d5 via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of Pyrrolidin-3-ol-d5 using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies for acquiring high-resolution ¹H and ¹³C NMR spectra are outlined, and the expected spectral data are summarized. This guide is intended to assist researchers in verifying the isotopic labeling and structural integrity of deuterated small molecules, which are crucial in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

Pyrrolidin-3-ol is a valuable building block in medicinal chemistry. The selective incorporation of deuterium at non-labile positions can significantly alter the metabolic profile of drug candidates, a strategy increasingly employed in drug discovery to enhance pharmacokinetic properties. This compound, with deuterium atoms at the C2, C4, and C5 positions, is one such analog. Confirmation of the precise location and extent of deuteration, as well as the overall molecular structure, is a critical step in its synthesis and application.

NMR spectroscopy is a powerful non-destructive analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon framework. For isotopically labeled compounds, NMR is indispensable for confirming the site and degree of deuteration. In the case of this compound, the absence of specific proton signals and the characteristic splitting patterns in the ¹³C spectrum provide definitive structural proof.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the expected analyte signals. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific NMR spectrometer used.

2.2.1. ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

2.2.2. ¹³C{¹H} NMR Spectroscopy (Proton-Decoupled)

  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

    • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.5 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Expected Results and Discussion

The structural confirmation of this compound is achieved by comparing its NMR spectra with that of the non-deuterated Pyrrolidin-3-ol and analyzing the changes due to deuterium substitution.

¹H NMR Spectrum of this compound

The most significant feature in the ¹H NMR spectrum of this compound will be the absence of signals corresponding to the protons at the C2, C4, and C5 positions. The only remaining proton signals will be from the hydroxyl (-OH) and amine (-NH) groups, and the proton at the C3 position. The chemical shift of the -OH and -NH protons can be variable and may appear as broad singlets. The proton at C3 will appear as a multiplet, with its coupling to adjacent deuterons potentially leading to a more complex, broadened signal compared to its non-deuterated counterpart.

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show distinct changes for the deuterated carbon atoms.

  • C2, C4, and C5: These carbon signals will appear as triplets due to the coupling with the attached deuterium atom (spin I = 1). The one-bond carbon-deuterium coupling constant (¹J_C-D) is typically around 20-30 Hz.

  • C3: The chemical shift of C3 will be slightly affected by the neighboring deuterium atoms (an isotopic shift, typically a small upfield shift).

Data Summary

The expected ¹H and ¹³C NMR chemical shifts and multiplicities for this compound are summarized in the tables below. These are predictive values based on the known data for Pyrrolidin-3-ol and the established effects of deuterium substitution.

Table 1: Predicted ¹H NMR Data for this compound in CD₃OD

PositionExpected Chemical Shift (δ, ppm)MultiplicityNotes
H3~4.4mSignal may be broadened due to coupling with deuterium.
NHVariablebr sChemical shift is concentration and temperature dependent.
OHVariablebr sChemical shift is concentration and temperature dependent.
H2, H4, H5Absent-Protons are replaced by deuterium.

Table 2: Predicted ¹³C NMR Data for this compound in CD₃OD

PositionExpected Chemical Shift (δ, ppm)Multiplicity (in ¹³C{¹H} spectrum)Notes
C3~70sMay experience a slight upfield isotopic shift.
C2~55tTriplet due to ¹J_C-D coupling.
C5~45tTriplet due to ¹J_C-D coupling.
C4~35tTriplet due to ¹J_C-D coupling.

Visualization of the Confirmation Workflow

The logical workflow for the structural confirmation of this compound using NMR is depicted below.

G cluster_synthesis Synthesis & Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize this compound Preparation Prepare NMR Sample Synthesis->Preparation H1_NMR Acquire 1H NMR Spectrum Preparation->H1_NMR C13_NMR Acquire 13C{1H} NMR Spectrum Preparation->C13_NMR Analyze_H1 Analyze 1H Spectrum - Absence of H2, H4, H5 signals - Presence of H3, NH, OH signals H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum - Triplet signals for C2, C4, C5 - Singlet for C3 C13_NMR->Analyze_C13 Confirmation Structural Confirmation of This compound Analyze_H1->Confirmation Analyze_C13->Confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

Conclusion

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of isotopically labeled compounds like this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis outlined in this application note, researchers can confidently verify the successful deuteration and structural integrity of their target molecules. The characteristic absence of proton signals and the presence of triplet carbon signals provide definitive evidence for the d5-isotopologue. This confirmation is a critical quality control step in the development of deuterated compounds for pharmaceutical research.

Application Note: High-Throughput Quantification of Pyrrolidin-3-ol-Containing Pharmaceuticals in Human Plasma using Pyrrolidin-3-ol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and high-throughput method for the quantitative analysis of therapeutic compounds containing a pyrrolidin-3-ol moiety in human plasma. The protocol employs a simple and efficient protein precipitation (PPT) technique for sample preparation, utilizing Pyrrolidin-3-ol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic and toxicokinetic studies.

Introduction

The pyrrolidine ring is a key structural motif in many pharmaceutical compounds, valued for its ability to confer desirable physicochemical properties.[1] Accurate quantification of these drugs in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations during sample preparation and analysis.[2]

This document provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of "Analyte X," a representative pharmaceutical compound featuring a pyrrolidin-3-ol core structure, in human plasma. The described protein precipitation method is rapid, cost-effective, and suitable for high-throughput screening.

Experimental

Materials and Reagents
  • Analyte X: (Structure containing a pyrrolidin-3-ol core), purity >99%

  • Internal Standard (IS): this compound, isotopic purity >99%

  • Control Human Plasma: K2-EDTA anticoagulant, sourced from an accredited vendor

  • Acetonitrile (ACN): LC-MS grade

  • Methanol (MeOH): LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • Deionized Water: >18 MΩ·cm

  • 96-well collection plates

  • Sealing mats

  • Centrifuge capable of accommodating 96-well plates

Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Analyte X Working Solutions (for Calibration Curve and QCs): Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) ACN:Water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in ACN containing 0.1% formic acid. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation
  • Aliquot Samples: Pipette 50 µL of blank plasma, calibration standards, or QC samples into the wells of a 96-well collection plate.

  • Add Internal Standard/Precipitation Solvent: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in ACN with 0.1% FA) to each well.

  • Mix: Cover the plate with a sealing mat and vortex for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.

  • Dilute (Optional): Add 100 µL of deionized water with 0.1% formic acid to the supernatant.

  • Analyze: Seal the plate and place it in the LC-MS/MS autosampler for analysis.

LC-MS/MS Conditions (Typical)
  • LC System: Standard UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be optimized for Analyte X and this compound.

Data Presentation

The following tables represent typical data obtained from a validation study using this protocol.

Table 1: Calibration Curve for Analyte X in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,25050,5000.025
2.53,10050,2000.062
5.06,30051,0000.124
10.012,80050,8000.252
25.031,50050,1000.629
50.062,00049,8001.245
100.0125,00050,3002.485
250.0310,00049,5006.263
500.0615,00049,90012.325

Linear Range: 1.0 - 500.0 ng/mL Correlation Coefficient (r²): >0.995

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00.9898.06.51.02102.08.2
Low QC3.02.9598.35.13.05101.76.8
Mid QC75.076.2101.63.274.198.84.5
High QC400.0395.598.92.8405.2101.33.9

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision (%CV) ≤15% (≤20% for LLOQ).

Visualizations

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot Plasma Sample (50 µL) add_is 2. Add IS/Precipitation Solvent (200 µL ACN + IS) plasma->add_is vortex 3. Vortex (2 min @ 1000 rpm) add_is->vortex centrifuge 4. Centrifuge (10 min @ 4000 x g) vortex->centrifuge transfer 5. Transfer Supernatant (100 µL) centrifuge->transfer lcms 6. Inject into LC-MS/MS System transfer->lcms data 7. Data Acquisition & Processing lcms->data

Caption: Workflow for plasma sample preparation and analysis.

Logical Relationship of Internal Standard

G Analyte Analyte X in Plasma SamplePrep Sample Preparation (PPT, Centrifugation) Analyte->SamplePrep IS This compound (IS) Added to all samples IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Corrects for procedural loss Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Corrects for instrumental variation Concentration Analyte Concentration (Quantification) Ratio->Concentration

Caption: Role of the internal standard in quantitative analysis.

Conclusion

The protein precipitation method described in this application note, utilizing this compound as an internal standard, provides a reliable, rapid, and robust workflow for the quantification of pyrrolidin-3-ol-containing drugs in human plasma. The method demonstrates excellent accuracy and precision, meeting the stringent requirements for regulated bioanalysis. This approach is well-suited for drug development professionals who require high-throughput sample analysis without compromising data quality.

References

Application Notes and Protocols for Tracing Metabolic Pathways with Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ol and its derivatives are important structural motifs in a wide range of biologically active compounds and pharmaceuticals.[1][2][3] Understanding the metabolic fate of these compounds is crucial for drug discovery and development, as metabolism can significantly impact their efficacy, pharmacokinetics, and potential for toxicity. Stable isotope labeling, particularly with deuterium, is a powerful technique used to trace the metabolic pathways of drug candidates.[4] Pyrrolidin-3-ol-d5, a deuterated analog of Pyrrolidin-3-ol, serves as an invaluable tool in these studies. The incorporation of deuterium atoms allows for the differentiation of the parent compound and its metabolites from endogenous molecules of the same nominal mass using mass spectrometry. The increased mass of the deuterated compound and its metabolites provides a clear and unambiguous signal, facilitating their identification and quantification in complex biological matrices.

The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism at the site of deuteration. This can be leveraged to investigate specific metabolic pathways and to potentially develop "soft drugs" with improved metabolic stability.

These application notes provide a comprehensive overview of the expected metabolic pathways of Pyrrolidin-3-ol and detailed protocols for using this compound as a tracer in both in vitro and in vivo metabolic studies.

Predicted Metabolic Pathways of Pyrrolidin-3-ol

The metabolism of pyrrolidine-containing compounds is often characterized by oxidation of the pyrrolidine ring.[5] The primary metabolic transformations anticipated for Pyrrolidin-3-ol are Phase I oxidation reactions, potentially followed by Phase II conjugation. The principal enzymes expected to be involved are Cytochrome P450 (CYP) isoforms and Monoamine Oxidases (MAOs).

The most likely metabolic pathways for Pyrrolidin-3-ol include:

  • Oxidation to Pyrrolidin-3-one: The secondary alcohol group at the 3-position can be oxidized to a ketone, forming Pyrrolidin-3-one.

  • Hydroxylation of the Pyrrolidine Ring: CYP450-mediated oxidation can introduce additional hydroxyl groups at other positions on the pyrrolidine ring.

  • N-Dealkylation (if N-substituted): If the pyrrolidine nitrogen is substituted, N-dealkylation is a common metabolic route. For the parent Pyrrolidin-3-ol, this pathway is not applicable.

  • Ring Opening: Oxidative cleavage of the pyrrolidine ring can occur, leading to the formation of linear amino acid or amino aldehyde metabolites. This can be initiated by δ-oxidation of the pyrrolidine ring.

  • Phase II Conjugation: The hydroxyl group of Pyrrolidin-3-ol and any subsequently formed hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.

The use of this compound will aid in confirming these pathways by allowing for the specific detection of metabolites that retain the deuterium label.

G Predicted Metabolic Pathways of Pyrrolidin-3-ol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyrrolidin-3-ol Pyrrolidin-3-ol Pyrrolidin-3-one Pyrrolidin-3-one Pyrrolidin-3-ol->Pyrrolidin-3-one Oxidation (e.g., Dehydrogenase) Hydroxylated Metabolites Hydroxylated Metabolites Pyrrolidin-3-ol->Hydroxylated Metabolites Hydroxylation (CYP450) Ring-Opened Metabolites Ring-Opened Metabolites Pyrrolidin-3-ol->Ring-Opened Metabolites Oxidative Ring Cleavage (CYP450) Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Pyrrolidin-3-ol->Glucuronide/Sulfate Conjugates Conjugation (UGTs, SULTs) Hydroxylated Metabolites->Glucuronide/Sulfate Conjugates Conjugation (UGTs, SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways of Pyrrolidin-3-ol.

Data Presentation

Table 1: In Vitro Metabolic Stability of Pyrrolidin-3-ol and this compound in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Pyrrolidin-3-ol45.8 ± 5.215.1 ± 1.8
This compound68.7 ± 7.910.1 ± 1.2

Data are presented as mean ± standard deviation (n=3). This is a hypothetical representation of expected results.

Table 2: Formation of Pyrrolidin-3-one from Pyrrolidin-3-ol and this compound in Human Liver Cytosol
Substrate (10 µM)MetaboliteRate of Formation (pmol/min/mg protein)
Pyrrolidin-3-olPyrrolidin-3-one125.4 ± 15.3
This compoundPyrrolidin-3-one-d488.2 ± 10.9

Data are presented as mean ± standard deviation (n=3). This is a hypothetical representation of expected results.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the metabolic stability of Pyrrolidin-3-ol and this compound.

Materials:

  • Pyrrolidin-3-ol and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not found endogenously)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Pyrrolidin-3-ol and this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer at 37°C for 5 minutes.

    • Add the test compound (final concentration 1 µM) to the microsome suspension.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

    • MS/MS Conditions (Example - to be optimized):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions:

        • Pyrrolidin-3-ol: Precursor ion > Product ion

        • This compound: Precursor ion (+5 Da) > Product ion

        • Internal Standard: Precursor ion > Product ion

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

G Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM and Buffer B Add this compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at Time Points E->F G Quench with ACN + IS F->G H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol 2: Metabolite Identification in Cell Culture (e.g., Hepatocytes)

Objective: To identify the metabolites of this compound formed in a cellular system.

Materials:

  • Cryopreserved human hepatocytes

  • Cell culture medium (e.g., Williams' Medium E)

  • This compound

  • 6-well plates

  • Ice-cold methanol

  • Cell scraper

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Cell Seeding and Culture:

    • Thaw and seed hepatocytes in 6-well plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 24 hours).

  • Treatment with Test Compound:

    • Remove the old medium and replace it with fresh medium containing this compound (e.g., at 1, 10, and 50 µM).

    • Incubate for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Media: Collect the cell culture medium into a separate tube.

    • Cells:

      • Wash the cell monolayer twice with ice-cold PBS.

      • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

      • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-HRMS analysis.

  • LC-HRMS Analysis:

    • Analyze both the media and cell extract samples.

    • Acquire data in full scan mode to detect all potential metabolites.

    • Use data-dependent MS/MS to obtain fragmentation spectra for structural elucidation.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Look for mass signals corresponding to the predicted metabolites of this compound, considering the mass shift due to the deuterium labels.

    • Compare the fragmentation patterns of the parent compound and potential metabolites to confirm their structures.

G Workflow for Metabolite Identification in Hepatocytes cluster_culture Cell Culture cluster_extraction Extraction cluster_analysis Analysis A Seed Hepatocytes B Treat with this compound A->B C Incubate B->C D Collect Media C->D E Wash Cells C->E G Process Samples D->G F Extract with Cold Methanol E->F F->G H LC-HRMS Analysis G->H I Identify Deuterated Metabolites H->I

Caption: Experimental workflow for metabolite identification using hepatocytes.

Protocol 3: In Vivo Pharmacokinetic and Metabolite Profiling in Rodents

Objective: To assess the pharmacokinetics and identify the major metabolites of this compound in a rodent model.

Materials:

  • This compound

  • Appropriate vehicle for dosing (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Dosing gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolism cages for urine and feces collection

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the housing conditions for at least one week.

    • House rats in metabolism cages for acclimation and during the study period.

    • Administer a single oral or intravenous dose of this compound.

  • Sample Collection:

    • Blood: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.

    • Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-12h, 12-24h).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Pool urine samples for each interval and store at -80°C.

    • Feces: Homogenize fecal samples with a suitable solvent and process to extract the compound and its metabolites.

    • For analysis, perform protein precipitation or solid-phase extraction on plasma and urine samples.

  • LC-MS/MS Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method with an appropriate internal standard.

    • Analyze plasma, urine, and fecal extracts to identify and quantify the major deuterated metabolites.

  • Data Analysis:

    • Pharmacokinetics: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis.

    • Metabolite Profiling: Determine the percentage of the dose excreted as the parent compound and each major metabolite in urine and feces.

This comprehensive approach using this compound will provide valuable insights into the metabolic pathways of Pyrrolidin-3-ol, aiding in the development of safe and effective new chemical entities.

References

Application Notes & Protocols for Pyrrolidin-3-ol-d5 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance across different biological samples.[1][2] Deuterated compounds are frequently employed as "heavy" isotopic labels due to their chemical similarity to their "light" counterparts, with the mass difference allowing for accurate quantification.[2][3] While direct applications of Pyrrolidin-3-ol-d5 in proteomics are not extensively documented in current literature, its chemical structure lends itself to incorporation into novel labeling reagents.

This document presents a hypothetical application of this compound as part of a novel, amine-reactive isobaric tagging reagent, which we will refer to as Pyrro-D5-Tag . This reagent is designed for the relative quantification of proteins in complex biological samples. The core principle involves the covalent modification of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) with the Pyrro-D5-Tag. In a typical duplex experiment, one sample is labeled with a "light" version of the tag (Pyrro-D0-Tag) and the other with the "heavy" this compound containing tag (Pyrro-D5-Tag). Following labeling, the samples are combined, subjected to enzymatic digestion, and analyzed by high-resolution mass spectrometry. The mass difference imparted by the five deuterium atoms allows for the accurate relative quantification of peptides and, consequently, the parent proteins.

Principle of the Method

The Pyrro-D5-Tag reagent is a hypothetical amine-reactive compound that incorporates the deuterated pyrrolidinol moiety. The reagent consists of three key functional parts:

  • Amine-reactive group: An N-hydroxysuccinimide (NHS) ester for efficient labeling of primary amines on peptides.

  • Balancer group: A chemical moiety that ensures the light and heavy tags have the same overall mass, a principle used in isobaric tagging.

  • Reporter group: A fragment that is released during tandem mass spectrometry (MS/MS) and whose intensity is used for quantification. The this compound would be part of this reporter group, creating a mass difference between the heavy and light tags upon fragmentation.

Quantitative Data Summary

The following tables represent hypothetical data from a proof-of-concept experiment using the Pyrro-D5-Tag to analyze protein expression changes in a cancer cell line treated with a novel therapeutic agent.

Table 1: Labeling Efficiency of Pyrro-D5-Tag

ParameterResult
Overall Labeling Efficiency> 98%
Unlabeled Peptides< 2%
Partially Labeled Peptides< 1%
Number of Labeled Peptides15,234
Number of Labeled Proteins3,456

Table 2: Quantification of Differentially Expressed Proteins

Protein IDGene NameFold Change (Treated/Control)p-valueRegulation
P06733EGFR-2.50.001Down-regulated
P60709ACTB1.10.85No change
Q06609MAPK1-1.80.015Down-regulated
P31749AKT1-2.10.005Down-regulated
P42336CASP33.20.002Up-regulated
P08069HSP90AA11.20.75No change

Experimental Protocols

I. Sample Preparation and Protein Digestion
  • Cell Lysis: Harvest cells from control and treated samples. Lyse the cells in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take 100 µg of protein from each sample.

    • Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark for 30 minutes.

  • Protein Digestion:

    • Dilute the samples with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluted peptides in a vacuum centrifuge.

II. Peptide Labeling with Pyrro-D0/D5-Tag
  • Reagent Preparation: Reconstitute the Pyrro-D0-Tag and Pyrro-D5-Tag reagents in anhydrous acetonitrile to a concentration of 20 mg/mL immediately before use.

  • Peptide Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM triethylammonium bicarbonate (TEAB) buffer, pH 8.5.

  • Labeling Reaction:

    • To the control peptide sample, add 8 µL of the reconstituted Pyrro-D0-Tag solution.

    • To the treated peptide sample, add 8 µL of the reconstituted Pyrro-D5-Tag solution.

    • Incubate the reactions for 1 hour at room temperature.

  • Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.

  • Sample Pooling and Cleanup: Combine the light and heavy labeled samples. Desalt the pooled sample using a C18 SPE cartridge and dry in a vacuum centrifuge.

III. Mass Spectrometry Analysis
  • LC-MS/MS Analysis: Reconstitute the labeled peptide mixture in 0.1% formic acid and analyze using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans in the Orbitrap at a resolution of 120,000. Select the top 15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS/MS scans in the Orbitrap at a resolution of 30,000.

IV. Data Analysis
  • Database Search: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

  • Modifications: Specify the Pyrro-D0-Tag and Pyrro-D5-Tag modifications on lysine residues and peptide N-termini as variable modifications.

  • Quantification: Calculate the intensity of the reporter ions from the MS/MS spectra for each identified peptide. Determine the relative abundance of each peptide by calculating the ratio of the heavy (Pyrro-D5) to light (Pyrro-D0) reporter ion intensities.

  • Protein Quantification and Statistical Analysis: Aggregate the peptide ratios to determine the relative quantification of proteins. Perform statistical analysis to identify significantly regulated proteins.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis cluster_output Output Control Control Sample Lysis_C Lysis & Protein Quantification Control->Lysis_C Treated Treated Sample Lysis_T Lysis & Protein Quantification Treated->Lysis_T Digest_C Reduction, Alkylation & Trypsin Digestion Lysis_C->Digest_C Digest_T Reduction, Alkylation & Trypsin Digestion Lysis_T->Digest_T Label_Light Labeling with Pyrro-D0-Tag (Light) Digest_C->Label_Light Label_Heavy Labeling with Pyrro-D5-Tag (Heavy) Digest_T->Label_Heavy Mix Mix Samples Label_Light->Mix Label_Heavy->Mix LCMS LCMS Mix->LCMS LC-MS/MS Analysis Data_Analysis Database Search & Quantification LCMS->Data_Analysis Data Acquisition Output Differentially Expressed Proteins Data_Analysis->Output Results

Caption: Experimental workflow for quantitative proteomics using Pyrro-D5-Tag.

Hypothetical Signaling Pathway Analysis

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Down-regulated) AKT1 AKT1 (Down-regulated) EGFR->AKT1 Inhibits Apoptosis MAPK1 MAPK1 (Down-regulated) EGFR->MAPK1 Promotes Proliferation CASP3 Caspase-3 (Up-regulated) AKT1->CASP3 Inhibits Proliferation Cell Proliferation (Inhibited) MAPK1->Proliferation Apoptosis Apoptosis (Induced) CASP3->Apoptosis

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Pyrrolidin-3-ol in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pyrrolidin-3-ol in human plasma. Due to the polar nature of Pyrrolidin-3-ol, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed to achieve optimal retention and separation. The method utilizes Pyrrolidin-3-ol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, providing excellent recovery and minimal matrix effects. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and other applications involving the quantification of Pyrrolidin-3-ol.

Introduction

Pyrrolidin-3-ol is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a common structural motif in many pharmaceuticals, influencing their pharmacological and pharmacokinetic properties. Accurate quantification of Pyrrolidin-3-ol in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical and clinical research.

The inherent polarity of Pyrrolidin-3-ol presents a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. To overcome this, a HILIC method was developed, which utilizes a polar stationary phase and a mobile phase with a high organic content to enhance the retention of polar analytes.[1] This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Pyrrolidin-3-ol from human plasma, utilizing this compound as an internal standard to correct for matrix effects and variability during sample processing and analysis.[2]

Experimental

Materials and Reagents
  • Pyrrolidin-3-ol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard Solutions

Stock solutions of Pyrrolidin-3-ol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). The internal standard working solution was prepared at a concentration of 100 ng/mL in acetonitrile.

Protocols

Sample Preparation Protocol
  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex briefly.

  • Add 200 µL of acetonitrile (protein precipitating agent) to the plasma-IS mixture.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Protocol

Liquid Chromatography (LC) Conditions

A HILIC method is employed for the chromatographic separation.

ParameterValue
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 40% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Proposed MRM Transitions

The following MRM transitions are proposed as a starting point for method development. The precursor ion for Pyrrolidin-3-ol is its protonated molecule [M+H]⁺. The fragmentation of pyrrolidine-containing compounds often involves the loss of the pyrrolidine ring or neutral losses such as water (H₂O) or ammonia (NH₃).[3][4] For this compound, the precursor ion will be shifted by 5 Da. The product ions are expected to be similar to the unlabeled compound, with a corresponding mass shift if the deuterium atoms are retained in the fragment.

Table 1: Proposed MRM Transitions for Pyrrolidin-3-ol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Pyrrolidin-3-ol 88.170.1 (Loss of H₂O)1550
88.157.1 (Loss of CH₂OH)2050
This compound (IS) 93.175.1 (Loss of H₂O)1550
93.160.1 (Loss of CD₂OH)2050

Note: The optimal collision energies should be determined experimentally by infusing the individual compounds into the mass spectrometer.

Data Presentation

The quantitative data from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 2: Example Quantitative Data Summary

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (ng/mL)
Blank0150,0000.0000.00
LLOQ1,500148,0000.0101.00
QC Low4,400152,0000.0293.00
QC Mid75,000149,0000.50350.0
QC High185,000151,0001.225125.0
Unknown 125,000153,0000.16316.3
Unknown 298,000147,0000.66766.7

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.

experimental_workflow sample Plasma Sample Receipt thaw Thaw and Vortex Samples sample->thaw aliquot Aliquot 50 µL Plasma thaw->aliquot add_is Add 10 µL Internal Standard (this compound) aliquot->add_is precipitate Add 200 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex Vigorously precipitate->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject analyze LC-MS/MS Analysis (HILIC, ESI+, MRM) inject->analyze data Data Acquisition and Quantification analyze->data

Caption: Experimental workflow for the LC-MS/MS analysis of Pyrrolidin-3-ol.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Pyrrolidin-3-ol in human plasma. The use of a HILIC column effectively addresses the challenges associated with retaining and separating this polar analyte. The simple and efficient protein precipitation sample preparation protocol, combined with the use of a deuterated internal standard, ensures high recovery, accuracy, and precision. This method is well-suited for high-throughput analysis in a drug development setting and can be readily implemented by researchers and scientists working on projects involving Pyrrolidin-3-ol.

References

Application Note: Quantitative Analysis of Pyrrolidin-3-ol in Human Plasma using Pyrrolidin-3-ol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis, particularly in complex biological matrices, accuracy and precision are paramount. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the "gold standard" for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] Their use is strongly advocated by regulatory bodies like the FDA and EMA to compensate for variability during sample preparation and analysis.[2] Pyrrolidin-3-ol-d5 is the deuterated form of Pyrrolidin-3-ol, a small polar molecule that can be challenging to retain and quantify using conventional reversed-phase chromatography. This application note provides a detailed protocol for the quantitative determination of Pyrrolidin-3-ol in human plasma using this compound as an internal standard with a Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (LC-MS/MS) method. The use of a SIL-IS is crucial as it co-elutes with the analyte, experiencing similar matrix effects and ensuring high-quality, reliable data.[3][4]

Experimental Protocols

2.1 Materials and Reagents

  • Pyrrolidin-3-ol (Analyte)

  • This compound (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

2.2 Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • HILIC analytical column (e.g., BEH Amide column).

2.3 Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyrrolidin-3-ol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile/water (50:50, v/v).

2.4 Preparation of Calibration Standards and Quality Controls

  • Prepare a series of working solutions of the analyte by serial dilution of the stock solution in methanol/water (50:50, v/v).

  • Spike 45 µL of blank human plasma with 5 µL of each analyte working solution to create calibration standards with final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

2.5 Sample Preparation (Protein Precipitation)

  • To 50 µL of each calibration standard, QC sample, and unknown plasma sample, add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.6 LC-MS/MS Conditions

  • LC Conditions:

    • Column: HILIC BEH Amide (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A linear gradient appropriate for the separation of polar compounds.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • The precursor and product ions should be optimized by infusing the individual standard solutions.

Data Presentation

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyrrolidin-3-olTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
2538,10051,0000.747
100155,00050,8003.051
250380,00049,9007.615
500762,00050,30015.149
10001,530,00050,60030.237

Table 3: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low32.9197.04.5
Medium300308.4102.83.1
High800789.698.72.8

Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Cal_QC Calibration & QC Standards Stock->Cal_QC Spike_IS Spike with IS Working Solution Cal_QC->Spike_IS Sample Plasma Sample Sample->Spike_IS Precip Protein Precipitation Spike_IS->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super Inject Inject into LC-MS/MS Super->Inject Chrom HILIC Chromatography Inject->Chrom Ion ESI Ionization Chrom->Ion Detect MRM Detection Ion->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant G Analyte Pyrrolidin-3-ol (Analyte) Variability System Variability (Extraction Loss, Injection Volume, Ion Suppression) Analyte->Variability affected by IS This compound (Internal Standard) IS->Variability equally affected by Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio effects are normalized by Concentration Accurate Concentration Ratio->Concentration determines

References

Troubleshooting & Optimization

Pyrrolidin-3-ol-d5 signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with Pyrrolidin-3-ol-d5 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Pyrrolidin-3-ol. In mass spectrometry, deuterated compounds are commonly used as internal standards for quantitative analysis. The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the non-deuterated (endogenous or dosed) analyte while exhibiting nearly identical chemical and physical properties. This co-elution and similar ionization behavior are intended to compensate for variations in sample preparation and matrix effects.

Q2: What is signal suppression and why is it a concern for this compound?

Signal suppression is a type of matrix effect where the presence of other components in the sample (the matrix) reduces the ionization efficiency of the analyte of interest, in this case, this compound.[1][2][3][4] This leads to a lower-than-expected signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2] Pyrrolidin-3-ol is a small, polar, and basic compound, characteristics that can make it susceptible to poor retention on traditional reversed-phase chromatography columns and more prone to interference from other polar matrix components.

Q3: What are the common causes of signal suppression in LC-MS analysis?

Signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) can arise from several factors:

  • Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., salts, phospholipids, proteins) that elute at the same time as this compound can compete for ionization in the MS source.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause a non-linear response and lead to apparent signal suppression.

  • Mobile Phase Additives: Certain additives in the mobile phase can interfere with the ionization process.

  • Ionization Source Conditions: Suboptimal settings for temperature, gas flow, and voltage in the ion source can contribute to reduced signal intensity.

Q4: Can the deuterated internal standard itself experience signal suppression?

Yes, the deuterated internal standard, this compound, can also be subject to signal suppression. Ideally, both the analyte and the internal standard experience the same degree of suppression, allowing for accurate quantification based on their signal ratio. However, "differential ion suppression" can occur where the analyte and the deuterated standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between them (due to the deuterium isotope effect) or if they have different susceptibilities to specific interfering compounds.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving signal suppression issues with this compound.

Guide 1: Initial System Performance Check

Symptom: Low or no signal for this compound in both standard solutions and matrix samples.

Objective: To confirm the LC-MS system is functioning correctly.

StepActionExpected OutcomeTroubleshooting
1Prepare a fresh standard solution of this compound in a clean solvent (e.g., methanol or mobile phase).A strong, reproducible signal should be observed.If the signal is still low, check for instrument issues such as leaks, clogs, or problems with the electrospray needle. Verify MS tune and calibration.
2Infuse the standard solution directly into the mass spectrometer.A stable and high-intensity signal should be present.If the signal is weak or unstable during infusion, there may be an issue with the ion source, transfer optics, or detector.
3Inspect the mobile phase and solvents for any signs of contamination or degradation.Solvents should be clear and free of particulates.Use fresh, high-purity (LC-MS grade) solvents and additives.
Guide 2: Diagnosing Matrix-Induced Signal Suppression

Symptom: Good signal for this compound in a clean standard solution, but a significantly lower signal when analyzed in a sample matrix.

Objective: To confirm that the signal loss is due to matrix effects.

A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS system with a T-union

  • Syringe pump

  • Standard solution of this compound (at a concentration that gives a stable mid-range signal)

  • Blank matrix extract (prepared using your standard sample preparation method)

Methodology:

  • System Setup:

    • Connect the outlet of the LC column to one port of a T-union.

    • Connect a syringe pump, infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min), to the second port of the T-union.

    • Connect the third port of the T-union to the mass spectrometer's ion source.

  • Data Acquisition:

    • Begin infusing the this compound solution and start acquiring data on the mass spectrometer. You should observe a stable, continuous signal for the this compound ion.

    • Inject a blank matrix extract onto the LC system.

    • Monitor the signal of the infused this compound throughout the chromatographic run.

Interpretation of Results:

  • Stable Baseline: If the signal of the infused standard remains constant, there is no significant ion suppression from the matrix.

  • Signal Dip: A decrease in the signal of the infused standard at a specific retention time indicates that components eluting from the column at that time are causing ion suppression.

Workflow for Diagnosing Matrix Effects

cluster_0 Step 1: Initial Observation cluster_1 Step 2: System Suitability cluster_2 Step 3: Matrix Effect Evaluation cluster_3 Step 4: Troubleshooting Path A Low this compound Signal in Matrix B Analyze Standard in Clean Solvent A->B C Good Signal? B->C D Perform Post-Column Infusion C->D Yes H Instrument/Method Issue. Troubleshoot LC-MS System. C->H No E Signal Dip Observed? D->E F Matrix-Induced Suppression Confirmed. Proceed to Optimization. E->F Yes G No Matrix Effect. Re-evaluate System Performance. E->G No

Caption: Workflow for diagnosing signal suppression.

Guide 3: Strategies to Mitigate Signal Suppression

Once matrix-induced signal suppression is confirmed, the following strategies can be employed to minimize its impact.

1. Sample Preparation Optimization

The goal is to remove interfering matrix components before analysis.

MethodDescriptionApplicability for this compound
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.Quick but often not very clean. May not remove highly polar interferences.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving interfering components in the aqueous phase.Can be effective, but the high polarity of Pyrrolidin-3-ol may make extraction into common organic solvents challenging. Adjusting the pH to neutralize the amine group can improve extraction efficiency.
Solid-Phase Extraction (SPE) A more selective technique using a solid sorbent to retain the analyte while matrix components are washed away.Highly recommended. Mixed-mode or ion-exchange SPE cartridges can be very effective for retaining and purifying polar, basic compounds like Pyrrolidin-3-ol.

2. Chromatographic Optimization

The aim is to chromatographically separate this compound from the co-eluting, suppressing matrix components.

  • Modify the Gradient: A shallower gradient can improve the resolution between peaks.

  • Change the Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to traditional C18 columns for this analysis.

    • Mixed-Mode Chromatography: These columns offer both reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for polar and ionizable compounds.

  • Adjust Mobile Phase pH: For a basic compound like Pyrrolidin-3-ol, a mobile phase with a lower pH will ensure it is protonated, which can alter its retention on certain columns.

Logical Flow for Mitigation

cluster_0 Problem cluster_1 Optimization Strategies cluster_2 Evaluation cluster_3 Outcome Start Signal Suppression Confirmed A Optimize Sample Preparation (e.g., SPE, LLE) Start->A B Optimize Chromatography (e.g., HILIC, Gradient) Start->B D Re-evaluate Matrix Effect A->D B->D C Modify Ion Source Parameters C->D E Suppression Mitigated? D->E End_Success Analysis Successful E->End_Success Yes End_Retry Further Optimization Needed E->End_Retry No End_Retry->A End_Retry->B End_Retry->C

Caption: Mitigation strategies for signal suppression.

3. Ion Source and Mass Spectrometer Parameter Optimization

Fine-tuning the MS parameters can sometimes reduce the impact of signal suppression.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules. If suppression is severe, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

  • Source Parameters: Systematically optimize the ion source temperature, nebulizer gas flow, and capillary voltage to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds.

By systematically working through these troubleshooting guides, researchers can effectively diagnose and mitigate signal suppression issues encountered during the analysis of this compound, leading to more accurate and reliable quantitative results.

References

Optimizing Pyrrolidin-3-ol-d5 Concentration for Internal Standard Applications in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Pyrrolidin-3-ol-d5 when used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure robust and reliable quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative LC-MS/MS. This is because they are chemically and physically almost identical to the analyte of interest. This similarity ensures that the IS closely mimics the analyte's behavior during sample preparation (extraction, evaporation, and reconstitution), chromatography, and ionization in the mass spectrometer. By compensating for variability in these steps, SIL-IS significantly improves the accuracy and precision of quantification.

Q2: What is a good starting concentration for this compound?

A common starting point for an internal standard concentration is a level that produces a signal intensity in the mid-range of the calibration curve for the analyte. A general guideline is to aim for an IS response that is approximately 50% of the response of the analyte at the upper limit of quantification (ULOQ). However, the optimal concentration is method-specific and should be determined experimentally.

Q3: How can I tell if my this compound concentration is too high or too low?

  • Too High: An excessively high IS concentration can lead to detector saturation, resulting in a non-linear response and poor analytical performance. It may also suppress the ionization of the analyte, particularly at low concentrations, leading to decreased sensitivity.

  • Too Low: A very low IS concentration may result in a poor signal-to-noise ratio (S/N), leading to imprecise and inaccurate measurements, especially if the IS response is close to the lower limit of quantification of the instrument.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Deuterium exchange is a potential issue, particularly for deuterons on heteroatoms (like -OH or -NH) or acidic/basic sites. For N-heterocycles like pyrrolidine, deuterium atoms at the α-position to the nitrogen can be susceptible to exchange under certain pH and temperature conditions. It is crucial to use this compound with deuterium labels on stable positions of the carbon skeleton. If exchange is suspected, experiments should be conducted to assess the stability of the deuterated standard in the sample matrix and analytical solutions over time.

Troubleshooting Guide

This section addresses common issues encountered when optimizing and using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in IS Peak Area 1. Inconsistent sample preparation or injection volume.2. Matrix effects varying between samples.3. Instability of this compound in the sample or solvent.4. Suboptimal IS concentration.1. Ensure consistent pipetting and use of a calibrated autosampler.2. Improve sample cleanup to remove interfering matrix components. Evaluate different extraction techniques (e.g., SPE, LLE).3. Perform stability studies of the IS in the matrix and working solutions under experimental conditions.4. Re-optimize the IS concentration using the protocol provided below.
Poor Linearity of Calibration Curve (R² < 0.99) 1. Inappropriate IS concentration (too high or too low).2. Isotopic interference ("crosstalk") from the analyte at high concentrations.3. Detector saturation due to high analyte or IS concentration.1. Experiment with different IS concentrations.2. Check for the contribution of the M+5 isotope of the analyte to the IS signal. If significant, use a higher deuterated standard if available or adjust the concentration.3. Dilute samples to bring the analyte and IS concentrations within the linear range of the detector.
Analyte and IS Peaks are Not Co-eluting 1. Chromatographic isotope effect, where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte.1. This is often acceptable if the shift is small and consistent. If the separation is significant, it may lead to differential matrix effects. In such cases, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to minimize the separation.
Low IS Recovery 1. Inefficient extraction of the IS from the sample matrix.2. Degradation of the IS during sample processing.1. Optimize the extraction procedure (e.g., pH, solvent polarity) to ensure efficient recovery of both the analyte and the IS.2. Investigate the stability of the IS under the extraction conditions.

Experimental Protocol for Optimizing this compound Concentration

This protocol outlines the steps to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.

Objective: To find the IS concentration that provides a stable and reproducible signal across the entire calibration range of the analyte, ensuring accurate and precise quantification.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock solution of the analyte in a suitable solvent.

    • Prepare a high-concentration stock solution of this compound in the same solvent.

  • Prepare Working Solutions:

    • From the analyte stock solution, prepare a series of working solutions to create a calibration curve covering the expected concentration range of the analyte in your samples.

    • From the this compound stock solution, prepare three different working solutions at low, medium, and high concentrations. A good starting point for these concentrations could be 10 ng/mL, 50 ng/mL, and 200 ng/mL, but this should be adjusted based on the expected analyte concentrations and instrument sensitivity.

  • Prepare Calibration Curves:

    • For each of the three this compound concentrations, prepare a full calibration curve.

    • To do this, spike a constant volume of one of the IS working solutions into a set of blank matrix samples.

    • Then, spike varying volumes of the analyte working solutions into these samples to create a series of calibration standards.

    • Include a blank sample (matrix only) and a zero sample (matrix + IS) for each set.

  • Sample Analysis:

    • Process all prepared samples using your established sample preparation method.

    • Analyze the samples using your LC-MS/MS method.

  • Data Evaluation:

    • For each of the three IS concentrations, plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.

    • Assess the linearity of each calibration curve by calculating the coefficient of determination (R²). Aim for an R² value ≥ 0.99.

    • Examine the precision of the IS peak area at each concentration level across all calibration standards. The relative standard deviation (%RSD) should ideally be less than 15%.

    • Check the signal-to-noise ratio (S/N) for the IS at the lowest calibration standard. A S/N > 10 is generally desirable.

Selection of Optimal Concentration:

Choose the this compound concentration that results in the best combination of:

  • Excellent linearity of the calibration curve.

  • A stable and reproducible IS signal across the entire calibration range.

  • Sufficient signal intensity at the lower limit of quantification.

Quantitative Data Summary

The following table provides a general guideline for acceptable performance parameters when validating an internal standard. Specific values should be established based on the requirements of the assay and regulatory guidelines.

Parameter Acceptance Criteria Rationale
IS Response Variability (%RSD) < 15% across an analytical runEnsures consistency in sample processing and instrument performance.
Recovery (%) 85-115% (ideally similar to the analyte)Demonstrates that the IS is efficiently extracted and tracks the analyte. A study on the similar compound 2-pyrrolidinone-d6 reported full recovery.[1]
Matrix Effect IS-normalized matrix factor should be close to 1Indicates that the IS effectively compensates for ionization suppression or enhancement caused by the sample matrix.
Signal-to-Noise Ratio (S/N) at LLOQ > 10Ensures reliable detection and integration of the IS peak.
Linearity of Calibration Curve (R²) ≥ 0.99A high R² value indicates a good fit of the data to the regression model and reliable quantification.

Visualizations

.dot

experimental_workflow cluster_prep Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis & Evaluation stock_analyte Prepare Analyte Stock Solution ws_analyte Prepare Analyte Working Solutions stock_analyte->ws_analyte stock_is Prepare IS Stock Solution ws_is Prepare Low, Medium, High IS Working Solutions stock_is->ws_is spike_analyte Spike Analyte Standards ws_analyte->spike_analyte spike_is_low Spike Low IS spike_is_med Spike Medium IS spike_is_high Spike High IS sample_prep Sample Preparation (Extraction) spike_analyte->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_eval Data Evaluation (Linearity, Precision, S/N) lcms_analysis->data_eval select_opt Select Optimal IS Concentration data_eval->select_opt

Caption: Workflow for optimizing this compound concentration.

.dot

troubleshooting_logic start High IS Variability? cause1 Inconsistent Sample Prep? start->cause1 Yes cause2 Variable Matrix Effects? cause1->cause2 No solution1 Review Pipetting/ Automate Addition cause1->solution1 Yes cause3 IS Instability? cause2->cause3 No solution2 Improve Sample Cleanup cause2->solution2 Yes solution3 Perform Stability Studies cause3->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for high internal standard variability.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pyrrolidin-3-ol-d5. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor peak shape during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for a polar compound like this compound?

Poor peak shape for polar analytes is often attributed to several factors, including secondary interactions with the stationary phase, improper mobile phase or sample diluent composition, and column overload. Given that this compound is a small, polar, and deuterated compound, these issues can be particularly pronounced.

Q2: Which chromatographic techniques are best suited for analyzing this compound?

Due to its high polarity, traditional reversed-phase chromatography may not provide adequate retention for this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are generally more effective. HILIC utilizes a polar stationary phase with a high organic content mobile phase to retain and separate polar compounds.[1][2][3] MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, which can improve peak shape and retention for charged and polar analytes.[4][5]

Q3: Can the deuteration of this compound affect its chromatographic behavior?

Yes, while deuterated standards are excellent for mass spectrometry-based quantification, the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time compared to the non-deuterated analog. This is typically a minor effect but can be more noticeable in high-resolution chromatography. However, it is unlikely to be the primary cause of significant peak shape distortion.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific peak shape problems you may encounter during the analysis of this compound.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent challenge.

Potential Cause Detailed Explanation Recommended Solution
Secondary Interactions The basic amine group in this compound can interact with acidic residual silanol groups on the surface of silica-based columns, leading to tailing.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a formic acid or ammonium formate buffer) can protonate the silanol groups, reducing their interaction with the protonated analyte. - Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated ("end-capped"). - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask the silanol groups.
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, causing peak tailing.- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of the analyte in your sample.
Inappropriate Sample Diluent If the sample is dissolved in a solvent significantly stronger (more aqueous in HILIC) than the mobile phase, it can cause peak distortion.- Match Diluent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase conditions. If solubility is an issue, use the weakest solvent possible that maintains solubility. For HILIC, this means a high percentage of organic solvent.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.- Use a Guard Column: Protect the analytical column from strongly retained impurities. - Flush the Column: Follow the manufacturer's instructions for column washing. - Replace the Column: If the problem persists after cleaning, the column may be irreversibly damaged.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.- Minimize Tubing Length: Use the shortest possible tubing with an appropriate internal diameter to connect the components of your LC system.
Issue 2: Peak Fronting

Peak fronting, characterized by a leading edge that is less steep than the tailing edge, is also a common issue.

Potential Cause Detailed Explanation Recommended Solution
Column Overload (Concentration) Injecting a sample that is too concentrated can lead to peak fronting.- Dilute the Sample: Reduce the concentration of this compound in your sample. - Reduce Injection Volume: Decrease the amount of sample introduced onto the column.
Sample Solvent Incompatibility The sample solvent being significantly stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column.- Prepare Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. - Reduce Injection Volume: If using a different solvent is unavoidable, keep the injection volume as small as possible.
Column Collapse or Void A physical change in the column packing, such as a void at the inlet, can lead to an uneven flow path and peak fronting.- Check for Voids: A sudden drop in backpressure can indicate a column void. - Replace the Column: A column with a collapsed bed or a significant void typically needs to be replaced.
Low Temperature In some cases, operating at too low a temperature can affect analyte solubility and mass transfer, contributing to fronting.- Increase Column Temperature: Try increasing the column temperature in small increments (e.g., 5 °C) to see if peak shape improves.
Issue 3: Split Peaks

Split peaks can be one of the more complex issues to diagnose as they can arise from multiple sources.

Potential Cause Detailed Explanation Recommended Solution
Blocked Column Frit or Contamination Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be introduced unevenly.- Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to remove particulates. - Use an In-line Filter: Install an in-line filter before the column to catch any debris from the pump or injector. - Reverse Flush the Column: As a last resort, and only if permitted by the manufacturer, you can try to reverse flush the column to dislodge particulates.
Column Void A channel or void in the column packing at the inlet can cause the sample band to split as it enters the column.- Replace the Column: A column with a void at the head cannot typically be repaired and should be replaced.
Sample Solvent Effect A strong mismatch between the sample solvent and the mobile phase can cause the analyte to precipitate at the head of the column or to chromatograph improperly, leading to a split peak.- Match Sample Solvent to Mobile Phase: The ideal sample solvent is the initial mobile phase. If not feasible, use a solvent with a similar or weaker elution strength. - Reduce Injection Volume: Minimize the volume of the mismatched solvent being injected.
Co-elution with an Interferent What appears to be a split peak may actually be two different, closely eluting compounds.- Check Mass Spectrum: Use a mass spectrometer to check for the presence of other ions under the peak. - Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or temperature to try and resolve the two peaks.

Experimental Protocols

While a specific validated method for this compound is not publicly available, the following protocols for HILIC and Mixed-Mode chromatography provide excellent starting points for method development and troubleshooting.

Protocol 1: Typical HILIC Method for a Small Polar Amine

This method is a good starting point for retaining and achieving a good peak shape for this compound.

  • Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., BEH Amide, ZIC-HILIC) is recommended for good retention and selectivity for polar compounds.

    • Dimensions: 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. It is crucial to avoid dissolving the sample in a purely aqueous solution, as this can lead to poor peak shape in HILIC.

  • Detection: ESI+ MS/MS

Protocol 2: Typical Mixed-Mode Method for a Small Polar Amine

This approach can offer alternative selectivity and improved peak shape, especially if the analyte has ionic character.

  • Column: A mixed-mode column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Detection: ESI+ MS/MS

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflows for troubleshooting common peak shape issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Reduce Injection Volume/ Concentration start->check_overload solution Good Peak Shape check_overload->solution Improved no_change No Improvement check_overload->no_change check_diluent Match Sample Diluent to Mobile Phase check_diluent->solution Improved no_change2 No Improvement check_diluent->no_change2 check_ph Adjust Mobile Phase pH check_ph->solution Improved no_change3 No Improvement check_ph->no_change3 check_column Use Guard Column/ Flush/Replace Column check_column->solution Improved no_change->check_diluent no_change2->check_ph no_change3->check_column

Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting_Splitting start Peak Fronting or Splitting Observed check_diluent Match Sample Diluent to Mobile Phase start->check_diluent solution Good Peak Shape check_diluent->solution Improved no_change No Improvement check_diluent->no_change check_overload Reduce Injection Volume/ Concentration check_overload->solution Improved no_change2 No Improvement check_overload->no_change2 check_column_health Inspect/Replace Column & In-line Filter check_column_health->solution Improved no_change3 No Improvement check_column_health->no_change3 check_coelution Analyze by MS for Co-eluting Species check_coelution->solution Resolved Peaks no_change->check_overload no_change2->check_column_health no_change3->check_coelution

Troubleshooting for peak fronting and splitting.

References

Technical Support Center: Pyrrolidin-3-ol-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrrolidin-3-ol-d5 when used as an internal standard in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The main stability concerns for this compound in biological matrices such as plasma or urine include:

  • Isotopic Exchange (H/D Exchange): The deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur if the deuterium labels are in chemically labile positions.[1][2]

  • Enzymatic Degradation: Enzymes present in biological matrices can metabolize the pyrrolidine ring structure.

  • Chemical Degradation: The stability of the compound can be affected by factors such as pH, temperature, and light exposure during sample collection, processing, and storage.[3]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.

Q2: How can I minimize the risk of isotopic exchange?

A2: To minimize H/D exchange:

  • Control pH: Avoid strongly acidic or basic conditions during sample preparation and analysis, as these can catalyze the exchange.[2]

  • Temperature Control: Keep samples at low temperatures (e.g., on ice) during processing and store them at appropriate frozen temperatures (e.g., -20°C or -80°C).

  • Solvent Selection: Use aprotic solvents for reconstitution where possible, and minimize the time the compound spends in protic solvents, especially at elevated temperatures.

Q3: What are the potential degradation pathways for the pyrrolidine ring?

A3: The pyrrolidine ring can undergo metabolic degradation through several pathways, including:

  • Oxidation: The ring can be oxidized to form various metabolites. Common metabolic oxidation of the pyrrole ring can lead to ring opening.[4]

  • N-dealkylation: If the nitrogen is substituted, dealkylation can occur.

  • Ring Opening: The pyrrolidine ring can be cleaved to form linear amine derivatives. The metabolic degradation of the pyrrolidine ring of nicotine can lead to alternate routes.

Troubleshooting Guides

Issue 1: Loss of Deuterium Signal or Increase in Unlabeled Analyte Signal

Symptoms:

  • Decreasing peak area of this compound over time.

  • Appearance or increase in the peak area of the non-deuterated Pyrrolidin-3-ol.

Potential Cause:

  • Isotopic Exchange (H/D Back-Exchange): Deuterium atoms are exchanging with protons from the matrix or solvent.

Troubleshooting Steps:

  • Evaluate Label Position: Confirm that the deuterium labels on your this compound are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom). Deuterium on -OH or -NH groups are highly susceptible to exchange.

  • pH Control: Prepare samples in a neutral pH buffer if possible. Avoid extreme pH during extraction and reconstitution.

  • Temperature Management: Keep samples cold during processing.

  • Incubation Study: To confirm back-exchange, incubate this compound in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.

Issue 2: Poor Reproducibility of Analytical Results

Symptoms:

  • High variability in the peak area ratio of the analyte to the internal standard across a batch.

Potential Causes:

  • Differential Matrix Effects: The analyte and this compound are experiencing different levels of ion suppression or enhancement.

  • Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated internal standard can expose them to different matrix components as they elute.

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column to ensure the analyte and this compound co-elute perfectly.

  • Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.

  • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect.

Quantitative Data Summary

The stability of this compound should be experimentally determined. The following table provides an illustrative template for presenting stability data. Note: The data below is hypothetical and should be replaced with experimental results.

Storage ConditionMatrixTime PointAnalyte Concentration (ng/mL)% Recovery (Mean ± SD)
Room TemperaturePlasma0 hr100100%
4 hr10098.5 ± 2.1%
24 hr10092.3 ± 3.5%
4°CPlasma24 hr10099.1 ± 1.8%
72 hr10097.6 ± 2.5%
-20°CPlasma1 month10099.5 ± 1.5%
3 months10098.9 ± 2.0%
-80°CPlasma6 months100100.2 ± 1.3%
12 months10099.8 ± 1.9%
Freeze-ThawPlasma1 Cycle10099.7 ± 1.2%
3 Cycles10096.5 ± 2.8%
5 Cycles10091.2 ± 4.1%

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).

  • Spike a pooled blank biological matrix (e.g., human plasma) with this compound to achieve a known concentration.

  • Aliquot the spiked matrix into multiple polypropylene tubes.

  • Analyze a set of aliquots immediately (Cycle 0).

  • Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.

  • Thaw a set of aliquots to room temperature unassisted, and then refreeze them. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).

  • After the final thaw, process all samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Calculate the concentration of this compound in each sample and express the stability as a percentage of the initial concentration (Cycle 0). Limiting freeze/thaw cycles is important for maintaining the integrity of the plasma proteome.

Protocol 2: Assessment of Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix over an extended storage period.

Methodology:

  • Prepare spiked matrix samples as described in Protocol 1.

  • Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature.

  • Thaw the samples and process them using the validated bioanalytical method.

  • Analyze the samples and compare the measured concentrations to the initial concentration to determine the long-term stability. For some compounds, storage at -70°C can maintain stability for years.

Visualizations

stability_troubleshooting_workflow Troubleshooting Workflow for this compound Instability start Inconsistent Results or Signal Loss Observed check_exchange Suspect Isotopic Exchange? start->check_exchange check_matrix Suspect Matrix Effects? start->check_matrix check_degradation Suspect Chemical/Enzymatic Degradation? start->check_degradation check_exchange->check_matrix No incubation_study Perform Incubation Study (Vary pH, Temp) check_exchange->incubation_study Yes check_matrix->check_degradation No matrix_effect_study Conduct Post-Extraction Spike Experiment check_matrix->matrix_effect_study Yes check_degradation->start No, Re-evaluate stability_study Perform Freeze-Thaw & Long-Term Stability Studies check_degradation->stability_study Yes confirm_exchange H/D Exchange Confirmed? incubation_study->confirm_exchange optimize_conditions Optimize Sample Prep: - Neutral pH - Low Temperature confirm_exchange->optimize_conditions Yes stable_position Verify Deuterium Label Position confirm_exchange->stable_position Yes end Issue Resolved optimize_conditions->end stable_position->end confirm_matrix Differential Matrix Effects Confirmed? matrix_effect_study->confirm_matrix optimize_chromatography Optimize Chromatography for Co-elution confirm_matrix->optimize_chromatography Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) confirm_matrix->improve_cleanup Yes optimize_chromatography->end improve_cleanup->end confirm_degradation Degradation Confirmed? stability_study->confirm_degradation optimize_storage Optimize Storage Conditions (Temp, Light Protection) confirm_degradation->optimize_storage Yes use_stabilizers Consider Use of Stabilizing Agents confirm_degradation->use_stabilizers Yes optimize_storage->end use_stabilizers->end

Caption: Troubleshooting workflow for this compound instability issues.

degradation_pathway Potential Degradation Pathways of Pyrrolidin-3-ol pyrrolidinol Pyrrolidin-3-ol oxidation Oxidation (e.g., via CYP enzymes) pyrrolidinol->oxidation ring_opening Hydrolysis/ Ring Opening pyrrolidinol->ring_opening conjugation Conjugation (e.g., Glucuronidation) pyrrolidinol->conjugation hydroxypyrrolidone Hydroxy-pyrrolidone Metabolite oxidation->hydroxypyrrolidone amino_alcohol Open-Ring Amino Alcohol ring_opening->amino_alcohol glucuronide Pyrrolidinol-Glucuronide conjugation->glucuronide

Caption: Potential metabolic degradation pathways for Pyrrolidin-3-ol.

References

Minimizing isotopic exchange of Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrrolidin-3-ol-d5

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing isotopic exchange of this compound, ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium atom (D) in a labeled compound is replaced by a hydrogen atom (H) from the surrounding environment, or vice-versa.[1][2][3] For this compound, this is problematic because it compromises the isotopic purity of the compound.[2] This loss of deuterium can lead to inaccurate and unreliable results in quantitative analyses, such as Liquid Chromatography-Mass Spectrometry (LC-MS), where the deuterated compound is often used as an internal standard.[2]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The stability of deuterium labels depends on their position within the molecule.

  • Highly Labile Protons: Protons attached to heteroatoms, such as the hydroxyl (-OH) and amine (-NH) groups, are highly labile and will exchange almost instantly with protons from protic solvents like water or methanol.

  • Susceptible C-D Bonds: Deuterium atoms on carbons adjacent to the nitrogen and the hydroxyl-bearing carbon (the α-carbons) can be susceptible to exchange under acidic or basic conditions. This occurs through mechanisms like keto-enol tautomerism or the formation of enolate intermediates.

  • Stable C-D Bonds: Deuterium atoms on carbons not adjacent to activating groups are generally stable. For Pyrrolidin-3-ol-2,2,3,4,4-d5, the deuterons are primarily on the carbon backbone and are expected to be stable under neutral conditions.

Q3: What are the primary factors that accelerate isotopic exchange?

The rate and extent of deuterium-hydrogen (D-H) exchange are heavily influenced by several key factors:

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) are the main drivers of D-H exchange as they provide a source of exchangeable protons. Aprotic solvents (e.g., acetonitrile, chloroform) are preferred for handling deuterated standards.

  • pH of the Solution: The exchange reaction is catalyzed by both acids and bases. For many compounds, the rate of exchange is slowest at a slightly acidic pH, typically around 2.5-3.0.

  • Temperature: Higher temperatures significantly accelerate the rate of exchange. It is crucial to perform experimental steps at low temperatures (e.g., 0-4°C) whenever possible.

  • Exposure to Moisture: Since most deuterated products are hygroscopic, exposure to atmospheric moisture can lead to deuterium loss.

Troubleshooting Guide: Investigating Deuterium Loss

If you suspect your this compound standard is losing its isotopic label, use the following workflow to diagnose the potential source of the exchange.

G Troubleshooting Workflow for Deuterium Loss cluster_start cluster_storage Step 1: Review Storage & Handling cluster_analysis Step 2: Evaluate Analytical Method cluster_solution Step 3: Implement Corrective Actions cluster_verify Step 4: Verify Purity start Inaccurate Quantification or Unexpected Mass Shift Observed storage_check Review Storage Conditions: - Solvent (Protic vs. Aprotic)? - pH of Solution? - Temperature? start->storage_check Begin Investigation handling_check Review Handling Procedures: - Exposure to atmosphere? - Use of inert gas? - Dry glassware? storage_check->handling_check lc_params Check LC-MS Parameters: - Mobile phase pH? - Column temperature? - Run time? handling_check->lc_params If storage is optimal matrix_effects Conduct Stability Test: Incubate standard in sample matrix. Analyze at time points. lc_params->matrix_effects optimize_storage Optimize Storage: - Use aprotic solvent (e.g., ACN). - Store at ≤4°C, protected from light. - Prepare fresh solutions. matrix_effects->optimize_storage If exchange is confirmed optimize_method Optimize Method: - Adjust mobile phase to pH 2.5-3.0. - Use cooled autosampler (4°C). - Minimize sample processing time. optimize_storage->optimize_method verify Re-analyze Isotopic Purity (NMR or HR-MS) optimize_method->verify After optimization

Caption: A step-by-step guide to troubleshooting unexpected isotopic exchange.

Data Presentation: Impact of Experimental Conditions

The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of D-H exchange.

Table 1: Effect of pH and Temperature on Isotopic Exchange Rate

FactorConditionImpact on Exchange RateRecommendation
pH Acidic (~2.5-3.0)Minimum exchange rate for many compoundsQuench samples by acidifying to this pH range.
Neutral (~7.0)Base-catalyzed exchange becomes significantAvoid prolonged exposure to neutral pH during sample processing.
Basic (>8.0)Significantly acceleratedAvoid basic conditions entirely.
Temperature Low (~0-4°C)Significantly reduced ratePerform all sample preparation and analysis steps on ice or in cooled instruments.
Ambient (~25°C)Moderate rateMinimize time spent at ambient temperature.
Elevated (>40°C)Dramatically increased rateAvoid heating samples containing the deuterated standard.

Table 2: Solvent Selection Guide

Solvent TypeExamplesRisk of ExchangeRecommended Use
Aprotic Acetonitrile, Chloroform, DMSOLow Ideal for reconstituting, diluting, and storing standards.
Protic Water (H₂O), Methanol, EthanolHigh Avoid whenever possible. If required, use deuterated versions (e.g., D₂O, Methanol-d4) and keep contact time to a minimum.

Experimental Protocols

Protocol 1: Preparation of a Deuterated Stock Solution

This protocol outlines the general steps for preparing a stock solution from a solid this compound standard to minimize contamination and exchange.

  • Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile) to a volumetric flask. Add the weighed solid to the flask.

  • Mixing: Cap the flask securely and mix the solution thoroughly by vortexing or inversion until the solid is fully dissolved.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap to protect it from light. Store the solution under the recommended conditions (typically ≤4°C). Prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

This protocol describes how to evaluate the isotopic enrichment of your standard.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in an aprotic solvent such as acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the isotopic peaks of the compound.

  • Analysis: Infuse the sample directly or inject it via an LC system with an isocratic flow of the aprotic solvent. Acquire full scan mass spectra in positive ion mode, focusing on the m/z range of the protonated molecule [M+H]⁺.

  • Data Extraction: Extract the ion chromatogram for the isotopic cluster of this compound. Integrate the peak areas for the monoisotopic peak of the fully deuterated species (d5) and any lower mass isotopologues (d4, d3, etc.) that indicate deuterium loss.

  • Calculation: Calculate the percent isotopic purity by dividing the peak area of the desired labeled compound (d5) by the sum of the peak areas of all related isotopologues.

G Workflow for Isotopic Purity Analysis prep 1. Prepare Dilute Sample in Aprotic Solvent setup 2. Configure HR-MS (e.g., Orbitrap, Q-TOF) prep->setup acquire 3. Acquire Full Scan Data [M+H]+ setup->acquire extract 4. Extract & Integrate Isotopic Peaks (d0 to d5) acquire->extract calculate 5. Calculate % Isotopic Purity extract->calculate result Purity Verified calculate->result

Caption: A streamlined workflow for determining isotopic purity using HR-MS.

References

Improving recovery of Pyrrolidin-3-ol-d5 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Pyrrolidin-3-ol-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound. What are the common causes?

Low recovery of a polar compound like this compound can stem from several factors during sample preparation and analysis. The primary reasons include:

  • Inappropriate Extraction Method: Using a method not suited for highly polar, water-soluble compounds.

  • Suboptimal pH: The pH of the sample can affect the ionization state of this compound, influencing its solubility and interaction with extraction media.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical detection, leading to ion suppression or enhancement in LC-MS analysis.[1][2][3]

  • Analyte Breakthrough: During Solid Phase Extraction (SPE), the analyte may not be effectively retained on the sorbent and is lost in the loading or washing steps.[4]

  • Incomplete Elution: The analyte may be strongly retained on the SPE sorbent and not fully recovered during the elution step.[4]

  • Compound Instability: Degradation of the analyte during the extraction process can lead to lower than expected concentrations.

  • Phase Separation Issues: In Liquid-Liquid Extraction (LLE), poor phase separation can lead to loss of the analyte in the wrong phase or at the interface.

Q2: Which sample extraction technique is best for a polar compound like this compound?

The choice of extraction technique depends on the sample matrix, the required cleanliness of the extract, and the analytical method. For polar compounds like this compound, the following methods are commonly considered:

  • Solid Phase Extraction (SPE): This is often the preferred method for polar analytes as it can provide a cleaner extract and good recovery if the sorbent and conditions are optimized. Mixed-mode or polar-functionalized sorbents are often effective.

  • Liquid-Liquid Extraction (LLE): LLE can be used, but it is often challenging for highly polar compounds which have low solubility in common water-immiscible organic solvents. Adjusting the pH and using salting-out effects can improve partitioning into the organic phase.

  • Protein Precipitation (PPT): This is a simple and fast method for removing proteins from biological samples, but it may result in a dirtier extract and significant matrix effects. It is often used for high-throughput screening.

The following table summarizes the advantages and disadvantages of each technique for extracting polar compounds.

Extraction TechniqueAdvantagesDisadvantages
Solid Phase Extraction (SPE) High selectivity, clean extracts, high concentration factor, amenable to automation.Can be more time-consuming and expensive to develop a robust method.
Liquid-Liquid Extraction (LLE) Inexpensive, simple equipment.Can be labor-intensive, may form emulsions, and can be difficult for highly polar compounds.
Protein Precipitation (PPT) Fast, simple, and inexpensive.Results in less clean extracts, which can lead to significant matrix effects and ion suppression.

Q3: How can I mitigate matrix effects when analyzing this compound by LC-MS?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS-based bioanalysis, especially for polar compounds. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate the analyte from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar compounds.

  • Use a Stable Isotope-Labeled Internal Standard: As this compound is a deuterated internal standard, it is expected to co-elute with the unlabeled analyte and experience similar matrix effects, thus providing accurate correction.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Troubleshooting Guides

Low Recovery in Solid Phase Extraction (SPE)

If you are experiencing low recovery of this compound with an SPE protocol, follow this troubleshooting workflow:

SPE_Troubleshooting Start Low Recovery in SPE Check_Breakthrough Analyze Flow-through and Wash Fractions Start->Check_Breakthrough Analyte_Found_Breakthrough Analyte found in flow-through/wash? Check_Breakthrough->Analyte_Found_Breakthrough Check_Elution Analyze SPE Sorbent Post-Elution Analyte_Found_Elution Analyte retained on sorbent? Check_Elution->Analyte_Found_Elution Optimize_Loading Optimize Loading Conditions Optimize_Wash Optimize Wash Steps Optimize_Loading->Optimize_Wash Sorbent_Choice Re-evaluate Sorbent Choice Optimize_Loading->Sorbent_Choice Optimize_Elution Optimize Elution Solvent Optimize_Elution->Sorbent_Choice Analyte_Found_Breakthrough->Check_Elution No Analyte_Found_Breakthrough->Optimize_Loading Yes Analyte_Found_Elution->Optimize_Elution Yes Analyte_Found_Elution->Sorbent_Choice No

Caption: Troubleshooting workflow for low recovery in Solid Phase Extraction.

Step-by-step guide:

  • Check for Breakthrough: Analyze the collected flow-through and wash fractions. If this compound is present, it indicates that the analyte did not adequately bind to the sorbent.

  • Optimize Loading Conditions:

    • Decrease Flow Rate: A slower flow rate during sample loading allows more time for the analyte to interact with the sorbent.

    • Adjust Sample pH: Modify the pH of the sample to ensure the analyte is in a state that favors retention on the chosen sorbent. For a compound with an amine group, a higher pH might be needed for retention on a non-polar sorbent.

    • Dilute the Sample: High concentrations of organic solvent in the sample can prevent retention on reversed-phase sorbents. Dilute the sample with a weak solvent (e.g., water or buffer).

  • Optimize Wash Steps: If the analyte is lost during the wash step, use a weaker (more polar for reversed-phase) wash solvent.

  • Check for Incomplete Elution: If the analyte is not found in the flow-through or wash, it may be retained on the sorbent.

  • Optimize Elution Solvent:

    • Increase Elution Solvent Strength: Use a stronger (less polar for reversed-phase) elution solvent. For polar compounds, this might involve adding a small percentage of a polar solvent like methanol or acetonitrile to the elution solvent.

    • Adjust Elution Solvent pH: For ionizable compounds, adjusting the pH of the elution solvent can neutralize the analyte and facilitate its release from the sorbent.

    • Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.

  • Re-evaluate Sorbent Choice: If optimization of conditions does not improve recovery, the sorbent may not be appropriate. For a polar compound like this compound, consider:

    • Polar-functionalized sorbents (e.g., Diol, CN, NH2): These are used in normal-phase SPE.

    • Mixed-mode sorbents (e.g., Reversed-phase with cation exchange): These can provide dual retention mechanisms.

    • Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents: These are often effective for a wide range of compound polarities.

Low Recovery in Liquid-Liquid Extraction (LLE)

For a highly polar compound like this compound, achieving good recovery with LLE can be challenging due to its high water solubility.

LLE_Troubleshooting Start Low Recovery in LLE Check_Aqueous_Phase Analyze Aqueous Phase Post-Extraction Start->Check_Aqueous_Phase Analyte_In_Aqueous Analyte in aqueous phase? Check_Aqueous_Phase->Analyte_In_Aqueous Adjust_pH Adjust pH of Aqueous Phase Salting_Out Add Salt to Aqueous Phase Adjust_pH->Salting_Out Solvent_Choice Change Organic Solvent Salting_Out->Solvent_Choice Analyte_In_Aqueous->Adjust_pH Yes Analyte_In_Aqueous->Solvent_Choice No

Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.

Step-by-step guide:

  • Analyze the Aqueous Phase: After extraction, analyze the aqueous phase to see if the this compound remains.

  • Adjust pH: The charge state of this compound is pH-dependent. Adjusting the pH of the aqueous phase can neutralize the molecule, making it less polar and more likely to partition into the organic phase. For the amine group, increasing the pH above its pKa will deprotonate it.

  • Salting-Out Effect: Add a salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase. This increases the polarity of the aqueous phase and can "push" the polar analyte into the organic phase.

  • Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or a mixture of a non-polar solvent with a more polar modifier (e.g., hexane with isopropanol).

Experimental Protocols

Generic Solid Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a starting point and should be optimized for your specific application. A mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent is recommended.

Materials:

  • SPE Cartridge (e.g., Mixed-mode C8/Cation Exchange or HLB)

  • Plasma sample containing this compound

  • Methanol (for conditioning)

  • Deionized Water or Buffer (for equilibration)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • SPE Vacuum Manifold

  • Collection Tubes

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of deionized water or buffer (at a pH similar to the sample) through the cartridge to prepare the sorbent for the sample.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering matrix components.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes to remove any remaining wash solvent.

  • Elution: Place a clean collection tube under the cartridge and pass 1 mL of the elution solvent through the cartridge to elute the this compound.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Generic Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine

Materials:

  • Urine sample containing this compound

  • Buffer (e.g., pH 9-10)

  • Organic Solvent (e.g., Ethyl Acetate or Dichloromethane/Isopropanol mixture)

  • Sodium Chloride (optional, for salting-out)

  • Centrifuge Tubes

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a 1 mL centrifuge tube, add 200 µL of urine, 50 µL of buffer, and optionally, a small amount of sodium chloride.

  • Extraction: Add 1 mL of the organic solvent to the tube.

  • Mixing: Vortex the tube for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualization

Pyrrolidin_3_ol_d5_Structure A This compound Structure B

Caption: Chemical structure of this compound.

References

Technical Support Center: Calibrating Mass Spectrometers with Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pyrrolidin-3-ol-d5 to calibrate mass spectrometers.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound and its protonated form?

A1: To ensure accurate calibration, it is crucial to use the correct theoretical mass. The exact mass is calculated using the masses of the most abundant isotopes of each element.

  • Molecular Formula: C₄H₄D₅NO

  • Exact Mass Calculation:

    • The exact mass of non-deuterated Pyrrolidin-3-ol (C₄H₉NO) is 87.068413911 Da.

    • To calculate the mass of the deuterated version, we subtract the mass of 5 hydrogen atoms and add the mass of 5 deuterium atoms.

      • Mass of Hydrogen (¹H) = 1.007825 Da

      • Mass of Deuterium (²H or D) = 2.014102 Da

      • Exact Mass of C₄H₄D₅NO = 87.068413911 - (5 * 1.007825) + (5 * 2.014102) = 92.100300 Da

  • Protonated Form [M+H]⁺: For positive ion mode calibration, the mass of a proton (H⁺) is added to the exact mass.

    • Exact Mass of [C₄H₄D₅NO + H]⁺ = 92.100300 + 1.007276 = 93.107576 Da

Q2: What are the expected major fragment ions for this compound in MS/MS?

A2: While a definitive fragmentation spectrum for this compound is not publicly available, based on the fragmentation patterns of similar pyrrolidine-containing compounds, the primary fragmentation pathway is the loss of the neutral pyrrolidine ring.[1] The presence of deuterium atoms on the ring will influence the mass of the resulting fragment ions. It is advisable to perform a product ion scan on the precursor ion (m/z 93.107576) to determine the actual major fragment ions in your specific instrument.

Q3: What purity grade of this compound should be used for calibration?

A3: For accurate mass spectrometer calibration, it is essential to use a high-purity standard.[2] Look for calibrants with a specified purity of ≥98%, with detailed information on the isotopic enrichment of deuterium. The presence of unlabeled analyte can lead to inaccuracies in the calibration.

Troubleshooting Guide

This section addresses specific issues that may arise during the calibration of a mass spectrometer using this compound.

Problem Potential Causes Solutions & Recommendations
Calibration Failure or "Beam Intensity Too Low" Error 1. Incorrect Calibrant Concentration: The solution may be too dilute. 2. Improper Instrument Settings: Capillary voltage, cone voltage, or flow rate may not be optimized.[3] 3. Clogged or Misaligned ESI Probe: The spray may be inconsistent or absent.1. Prepare a Fresh Calibrant Solution: Ensure the correct concentration is used. 2. Optimize Source Parameters: Adjust voltage and flow rate to achieve a stable and robust signal. 3. Inspect and Clean the ESI Probe: Ensure proper alignment and a consistent spray.
"Beam Too Intense" Error 1. Calibrant Concentration Too High: An overly concentrated solution can saturate the detector.[3]1. Dilute the Calibration Solution: Prepare a serial dilution to find the optimal concentration.
Poor Mass Accuracy Post-Calibration 1. Incorrect Theoretical Mass Used: The calculated mass for this compound may be inaccurate. 2. Instrument Drift: Environmental factors like temperature changes can affect mass accuracy.[4] 3. Interference from Contaminants: Co-eluting species can interfere with the calibrant peaks.1. Verify Exact Mass Calculation: Use the monoisotopic masses for all atoms. 2. Allow for Instrument Equilibration: Ensure the instrument is thermally stable before calibration. 3. Use a High-Purity Calibrant: Minimize the presence of impurities.
Non-linear Calibration Curve 1. Ion Source Saturation: At high concentrations, the calibrant can saturate the ion source. 2. Isotopic Interference ("Cross-talk"): Natural isotopes of the analyte can contribute to the signal of the deuterated standard, especially at high concentrations.1. Optimize Calibrant Concentration: Use a concentration that provides a strong signal without saturation. 2. Use a Higher Mass-Labeled Standard: If available, a standard with more deuterium atoms can minimize isotopic overlap.
Retention Time Shift Between Analyte and Deuterated Standard 1. Chromatographic Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.1. This is a known phenomenon and generally does not affect quantification if the peak shapes are good and integration is accurate. Ensure the chromatographic method has sufficient resolution to separate the analyte from any potential interferences.
Deuterium Exchange 1. Labile Deuterium Atoms: Deuterium atoms on hydroxyl or amine groups can exchange with hydrogen from the solvent.1. Use a Stable Labeled Standard: this compound has deuterium on the carbon backbone, which is generally stable. However, be mindful of solvent pH and temperature.

Experimental Protocols

Preparation of this compound Calibration Solution
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of this compound.

    • Dissolve it in a high-purity solvent (e.g., methanol or acetonitrile) to achieve the desired concentration.

    • Store the stock solution at the recommended temperature in a tightly sealed container to prevent evaporation and contamination.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution using a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

    • The final concentration will depend on the sensitivity of your mass spectrometer.

Mass Spectrometer Calibration Procedure (General)
  • System Preparation:

    • Ensure the mass spectrometer has been tuned and is stable.

    • Set up the fluidics to introduce the calibration solution into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a loop injection.

  • Infusion and Signal Optimization:

    • Infuse the this compound working solution at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and abundant signal for the [M+H]⁺ ion (m/z 93.107576).

  • Calibration:

    • Acquire a mass spectrum of the calibration solution.

    • Use the instrument's calibration software to calibrate the mass axis using the theoretical exact mass of the protonated this compound.

    • If performing a multi-point calibration, use a solution containing a mixture of known standards that bracket the mass range of interest.

  • Verification:

    • After calibration, re-acquire the spectrum of the calibrant to ensure the mass accuracy is within the acceptable tolerance for your instrument (e.g., < 5 ppm for high-resolution mass spectrometers).

Visualizations

experimental_workflow Mass Spectrometer Calibration Workflow prep Prepare this compound Calibration Solution infuse Infuse Calibrant and Optimize MS Signal prep->infuse acquire Acquire Mass Spectrum infuse->acquire calibrate Calibrate Mass Axis using Theoretical Mass acquire->calibrate verify Verify Mass Accuracy calibrate->verify fail Troubleshoot Issues verify->fail Out of Tolerance pass Calibration Successful verify->pass Within Tolerance fail->infuse

Caption: Workflow for mass spectrometer calibration.

troubleshooting_logic Troubleshooting Calibration Failures start Calibration Fails check_signal Check Signal Intensity start->check_signal low_signal Low Signal? check_signal->low_signal high_signal High Signal? low_signal->high_signal No adjust_conc Adjust Concentration low_signal->adjust_conc Yes optimize_source Optimize Source Parameters low_signal->optimize_source Yes check_spray Check ESI Spray low_signal->check_spray Yes high_signal->adjust_conc Yes mass_accuracy Poor Mass Accuracy? high_signal->mass_accuracy No recalibrate Re-run Calibration adjust_conc->recalibrate optimize_source->recalibrate check_spray->recalibrate verify_mass Verify Theoretical Mass mass_accuracy->verify_mass Yes mass_accuracy->recalibrate No verify_mass->recalibrate

References

Adjusting for Pyrrolidin-3-ol-d5 lot-to-lot variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidin-3-ol-d5. The information is designed to help users address specific issues they may encounter during their experiments, with a focus on lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of Pyrrolidin-3-ol, a saturated heterocyclic compound. The replacement of five hydrogen atoms with deuterium makes it a valuable tool in various research applications, primarily as an internal standard (IS) in quantitative analysis by mass spectrometry (MS).[1] Its near-identical chemical and physical properties to the unlabeled analyte allow it to compensate for variability in sample preparation, chromatography, and ionization.[1]

Q2: What are the primary sources of lot-to-lot variability in this compound?

Lot-to-lot variability in this compound can arise from several factors, impacting its performance as an internal standard. The main sources include:

  • Isotopic Purity: Variations in the percentage of deuterium enrichment and the distribution of deuterated isotopologues (d0, d1, d2, d3, d4, d5).

  • Chemical Purity: Presence of impurities from the synthesis process or degradation products.

  • Water Content: Pyrrolidin-3-ol is hygroscopic, and water content can vary between lots.

Q3: How can I assess the quality of a new lot of this compound?

Before using a new lot, it is crucial to perform quality control checks. The following assessments are recommended:

  • Review the Certificate of Analysis (CoA): The CoA provides key information from the manufacturer regarding identity, chemical purity, and isotopic enrichment.

  • Verify Chemical Purity: Analyze the new lot by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its purity and identify any potential impurities.

  • Determine Isotopic Purity: Use high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy to verify the isotopic enrichment and distribution.[2]

  • Perform a Lot-to-Lot Comparison: Analyze the new lot alongside the old lot under the same experimental conditions to ensure comparable performance.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected analytical results when using a new lot of this compound.

  • Possible Cause 1: Differences in Isotopic Purity.

    • Troubleshooting:

      • Re-evaluate the isotopic distribution of the new lot using HRMS.

      • Ensure that your quantification method accounts for the contribution of different isotopologues.

      • If the isotopic purity is significantly different, a new stock solution with an adjusted concentration may be required.

  • Possible Cause 2: Presence of Chemical Impurities.

    • Troubleshooting:

      • Analyze the new lot using a high-resolution LC-MS/MS method to identify and quantify any impurities.

      • Potential impurities could include starting materials from the synthesis, byproducts of the reduction step, or degradation products.[3]

      • If impurities are found to interfere with the analyte of interest, the lot may not be suitable for use.

  • Possible Cause 3: Inaccurate Concentration of the Stock Solution.

    • Troubleshooting:

      • Prepare a fresh stock solution from the new lot, paying close attention to accurate weighing and dissolution.

      • Use quantitative NMR (qNMR) to accurately determine the concentration of the stock solution against a certified reference standard.

Issue 2: Chromatographic peak for this compound shows a different retention time compared to the unlabeled analyte.

  • Possible Cause: Isotope Effect.

    • Explanation: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. This can lead to a shift in retention time.

    • Troubleshooting:

      • This is an inherent property and may not necessarily indicate a problem with the lot, but it needs to be accounted for in the analytical method.

      • Ensure that the integration parameters for both the analyte and the internal standard peaks are set correctly to account for any shift.

      • If the shift is significant and causes issues with co-elution with other components, chromatographic conditions may need to be re-optimized.

Issue 3: Gradual decrease in the isotopic purity of the this compound standard over time.

  • Possible Cause: Hydrogen-Deuterium (H-D) Exchange.

    • Explanation: The deuterium atoms on the this compound molecule, particularly the one on the hydroxyl group, can exchange with hydrogen atoms from protic solvents (e.g., water, methanol).

    • Troubleshooting:

      • Store stock solutions in anhydrous aprotic solvents.

      • Prepare working solutions fresh daily.

      • Avoid prolonged storage in aqueous or protic solutions.

      • When analyzing by NMR, use a freshly opened ampule of deuterated solvent.

Data Presentation

Table 1: Example Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance Colorless to light yellow liquidConformsVisual
Chemical Purity ≥ 98.0%99.2%GC-MS
Isotopic Purity ≥ 98.0 atom % D99.5 atom % D¹H NMR
Isotopic Distribution HRMS
d5≥ 95.0%96.2%
d4≤ 4.0%2.8%
d3≤ 1.0%0.7%
d2≤ 0.5%0.2%
d1≤ 0.1%<0.1%
d0≤ 0.1%<0.1%
Water Content ≤ 0.5%0.2%Karl Fischer
Identity Conforms to structureConforms¹H NMR, MS

Table 2: Lot-to-Lot Comparison Data

ParameterLot ALot BAcceptance Criteria
Chemical Purity (GC-MS) 99.5%99.2%Difference < 1%
Isotopic Purity (¹H NMR) 99.6 atom % D99.5 atom % DDifference < 0.5%
d5 Isotopologue (%) 97.1%96.2%Difference < 2%
Analyte Response Ratio (Analyte/IS) 1.02 ± 0.031.01 ± 0.04CV < 5%

Experimental Protocols

Protocol 1: Determination of Chemical Purity by GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis: Integrate the total ion chromatogram (TIC) and calculate the area percent of the main peak.

Protocol 2: Determination of Isotopic Purity by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) containing a known internal standard (e.g., maleic acid).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton experiment.

    • Number of Scans: 16 or as needed for adequate signal-to-noise.

    • Relaxation Delay (d1): 30 s to ensure full relaxation of all signals for accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals in the this compound spectrum.

    • Integrate the signal of the internal standard.

    • Calculate the isotopic purity based on the ratio of the integrals and the known amount of the internal standard.

Protocol 3: Lot-to-Lot Comparison by LC-MS/MS

  • Sample Preparation: Prepare identical sets of calibration standards and quality control samples using both the old and new lots of this compound as the internal standard.

  • LC-MS/MS Analysis: Analyze both sets of samples using a validated LC-MS/MS method for the unlabeled analyte.

  • Data Analysis:

    • Calculate the analyte-to-internal standard peak area ratios for both sets of data.

    • Compare the slopes of the calibration curves obtained with each lot.

    • Assess the accuracy and precision of the quality control samples for both lots.

    • The results should meet the acceptance criteria defined in your laboratory's standard operating procedures.

Visualizations

Experimental_Workflow_Lot_Qualification cluster_0 New Lot of this compound Received cluster_1 Quality Control Assessment cluster_2 Performance Evaluation cluster_3 Decision cluster_4 Outcome NewLot New Lot CoA Review Certificate of Analysis NewLot->CoA ChemPurity Chemical Purity (GC-MS/LC-MS) CoA->ChemPurity IsoPurity Isotopic Purity (NMR/HRMS) ChemPurity->IsoPurity LotCompare Lot-to-Lot Comparison (LC-MS/MS) IsoPurity->LotCompare Decision Acceptable? LotCompare->Decision Accept Accept for Use Decision->Accept Yes Reject Reject Lot Decision->Reject No

Workflow for qualifying a new lot of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Root Cause Analysis cluster_4 Resolution Problem Inconsistent Results CheckPurity Verify Isotopic & Chemical Purity Problem->CheckPurity CheckConc Confirm Stock Solution Concentration Problem->CheckConc AnalyzePurity Re-analyze by HRMS and LC-MS CheckPurity->AnalyzePurity PrepNewStock Prepare Fresh Stock Solution CheckConc->PrepNewStock RootCause Issue Identified? AnalyzePurity->RootCause PrepNewStock->RootCause AdjustMethod Adjust Method or Concentration RootCause->AdjustMethod Yes ContactSupplier Contact Supplier/ Reject Lot RootCause->ContactSupplier No

Troubleshooting workflow for inconsistent results.

Signaling_Pathway_HD_Exchange cluster_0 Initial State cluster_1 Environmental Factor cluster_2 Process cluster_3 Resulting Species Pyrrolidinol_d5 This compound (R-OD) HD_Exchange H-D Exchange Pyrrolidinol_d5->HD_Exchange ProticSolvent Protic Solvent (e.g., H₂O, MeOH) ProticSolvent->HD_Exchange Pyrrolidinol_d4 Pyrrolidin-3-ol-d4 (R-OH) HD_Exchange->Pyrrolidinol_d4

Logical relationship of H-D exchange.

References

Validation & Comparative

Validation of Pyrrolidin-3-ol-d5 as an Internal Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Pyrrolidin-3-ol-d5, a deuterated internal standard, with alternative structural analog standards, supported by experimental data and detailed protocols. The focus of this comparison is the quantitative analysis of nicotine metabolites, particularly cotinine and its hydroxylated derivative, 3-hydroxycotinine, which are key biomarkers for assessing tobacco exposure.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to more accurate and precise results. However, structural analogs are sometimes used as a more cost-effective alternative. This guide will objectively evaluate the performance of both approaches.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over structural analogs in the analysis of small polar molecules like nicotine metabolites. These advantages are primarily due to the ability of the deuterated standard to effectively compensate for matrix effects and variability in extraction recovery and instrument response.

ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Norephedrine)
Co-elution with Analyte Nearly identical retention time with the analyte (e.g., 3-hydroxycotinine), ensuring co-elution.Different retention time from the analyte, leading to differential matrix effects.
Compensation for Matrix Effects Excellent. Experiences the same ion suppression or enhancement as the analyte.Poor to moderate. Does not adequately compensate for matrix effects that vary with retention time.
Extraction Recovery Closely mimics the extraction recovery of the analyte.May have different extraction recovery, leading to biased results.
Accuracy and Precision High accuracy and precision, with relative error (RE) and relative standard deviation (RSD) typically <15%.Lower accuracy and precision, with potential for significant bias.
Method Robustness High. Less susceptible to variations in sample matrix and experimental conditions.Lower. More susceptible to matrix variability, requiring more stringent method optimization.

Experimental Protocols

Below are detailed methodologies for the key experiments required to validate an internal standard for the analysis of nicotine metabolites in a biological matrix such as urine or plasma.

Stock and Working Solution Preparation
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analytes (cotinine, 3-hydroxycotinine) and internal standards (this compound, structural analog) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (plasma or urine), add 20 µL of the internal standard working solution (containing either this compound or the structural analog).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the analytes from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cotinine: m/z 177.2 → 80.1[1]

      • 3-Hydroxycotinine: m/z 193.1 → 80.1[1]

      • This compound: Optimized based on the specific precursor and product ions.

      • Structural Analog (e.g., Norephedrine): Optimized based on its specific fragmentation pattern.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analytes and internal standards.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).[1]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution. The IS-normalized matrix factor should be close to 1.

  • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability: Assess the stability of the analytes and internal standards under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Visualizing the Workflow and Nicotine Metabolism

To better understand the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (this compound or Structural Analog) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Bioanalytical Workflow

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine 3-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Excretion Urinary Excretion Hydroxycotinine->Excretion

Nicotine Metabolism Pathway

Conclusion

The validation of this compound as an internal standard for the LC-MS/MS analysis of nicotine metabolites demonstrates the superiority of using a stable isotope-labeled internal standard. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical process leads to enhanced accuracy, precision, and robustness compared to structural analog internal standards. For researchers aiming for the highest quality data in pharmacokinetic, toxicokinetic, and clinical studies, the use of a deuterated internal standard like this compound is strongly recommended.

References

Cross-Validation of Analytical Methods for Pyrrolidin-3-ol Utilizing Pyrrolidin-3-ol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the accurate quantification of small molecules is paramount. Pyrrolidin-3-ol, a key structural motif in many pharmaceutical compounds and a potential metabolite, requires robust and reliable analytical methods for its determination in biological matrices. The use of a stable isotope-labeled internal standard, such as Pyrrolidin-3-ol-d5, is the gold standard for correcting matrix effects and improving the accuracy and precision of quantification.[1]

This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques for the quantification of Pyrrolidin-3-ol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their specific analytical challenges.

Methodology at a Glance: LC-MS/MS vs. GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suited for the analysis of polar and non-volatile compounds like Pyrrolidin-3-ol.[2][3][4] It typically involves minimal sample preparation and allows for the direct analysis of the compound in its native form.

Gas Chromatography-Mass Spectrometry (GC-MS) , while a powerful technique, is primarily designed for volatile and thermally stable compounds.[2] For polar analytes such as Pyrrolidin-3-ol, a chemical derivatization step is necessary to increase volatility and thermal stability, enabling its passage through the GC system.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of a small polar amine, like Pyrrolidin-3-ol, using this compound as an internal standard. The data presented is a synthesis from published bioanalytical method validation studies on structurally similar compounds.

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL1.0 - 5.0 ng/mL
Linearity (R²) > 0.995> 0.990
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 12%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Sample Throughput HigherLower (due to derivatization)
Matrix Effects More prone to ion suppression/enhancementGenerally less prone

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are representative of typical bioanalytical workflows for the quantification of Pyrrolidin-3-ol in human plasma, utilizing this compound as an internal standard.

LC-MS/MS Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for analysis.

2. Chromatographic Conditions

  • LC System: UHPLC system

  • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyrrolidin-3-ol: Precursor ion > Product ion (e.g., m/z 88.1 > 70.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 93.1 > 75.1)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

GC-MS Method Protocol

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 50 µL of 1 M NaOH and 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. Gas Chromatography Conditions

  • GC System: Gas Chromatograph with an Autosampler

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Single or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Selected Ion Monitoring (SIM) or MRM Ions:

    • Pyrrolidin-3-ol-TMS derivative: Target and qualifier ions

    • This compound-TMS derivative: Target and qualifier ions

Visualizing the Workflow and Rationale

To further clarify the processes and the logic behind method selection, the following diagrams have been generated.

Experimental Workflow for Method Cross-Validation cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Arm cluster_2 GC-MS Arm cluster_3 Data Analysis & Comparison BiologicalMatrix Biological Matrix (Plasma/Urine) Spiking Spike with this compound (IS) BiologicalMatrix->Spiking ProteinPrecipitation Protein Precipitation Spiking->ProteinPrecipitation LLE Liquid-Liquid Extraction Spiking->LLE LC_Separation UHPLC-HILIC Separation ProteinPrecipitation->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection DataAnalysis Quantification & Data Analysis MSMS_Detection->DataAnalysis Derivatization Derivatization (e.g., Silylation) LLE->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM/MRM) GC_Separation->MS_Detection MS_Detection->DataAnalysis Validation Method Validation (Accuracy, Precision, Linearity, etc.) DataAnalysis->Validation Comparison Cross-Method Comparison Validation->Comparison Decision Pathway for Method Selection AnalyteProperties Analyte Properties: - Polar - Non-volatile SampleComplexity High Sample Throughput Needed? AnalyteProperties->SampleComplexity DerivatizationConcern Derivatization a Concern? (e.g., reaction efficiency, by-products) SampleComplexity->DerivatizationConcern Yes HighestSensitivity Highest Sensitivity Required? SampleComplexity->HighestSensitivity No DerivatizationConcern->HighestSensitivity No LCMS Choose LC-MS/MS DerivatizationConcern->LCMS Yes HighestSensitivity->LCMS Yes GCMS Consider GC-MS HighestSensitivity->GCMS No

References

A Comparative Guide to Pyrrolidin-3-ol-d5 and Other Deuterated Pyrrolidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrrolidin-3-ol-d5 and other deuterated pyrrolidine analogues, focusing on their enhanced metabolic stability and potential impact on pharmacokinetic profiles. The strategic incorporation of deuterium in place of hydrogen at specific molecular positions can significantly alter the metabolic fate of drug candidates, a principle known as the deuterium kinetic isotope effect (KIE). This guide summarizes the expected quantitative improvements, details the experimental protocols for their determination, and visualizes the underlying scientific principles and workflows.

The Deuterium Advantage in Pyrrolidine Analogues

The pyrrolidine scaffold is a ubiquitous structural motif in a multitude of pharmaceuticals. The metabolic stability of these compounds is a critical determinant of their in vivo performance, influencing factors such as half-life, clearance, and overall therapeutic efficacy. Deuteration, the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy to enhance the metabolic stability of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes like the cytochrome P450 (CYP) family.[1][2][3] This can result in a more favorable pharmacokinetic profile, potentially leading to lower dosage requirements and reduced off-target effects.[4]

Quantitative Comparison of Metabolic Stability

While direct, head-to-head experimental data for this compound versus its non-deuterated counterpart and other analogues is not extensively available in the public domain, the principles of KIE allow for a well-founded projection of the expected improvements in metabolic stability. The following table summarizes representative in vitro metabolic stability data for a hypothetical non-deuterated pyrrolidine analogue and the anticipated improvements upon deuteration at a metabolically labile position, such as the carbon bearing the hydroxyl group in Pyrrolidin-3-ol.

ParameterNon-Deuterated Analogue (Expected)Deuterated Analogue (e.g., this compound) (Anticipated)Significance
In Vitro Half-Life (t½) in Liver Microsomes (min) 3090 - 180A longer half-life indicates slower metabolism and potentially longer duration of action in vivo.
Intrinsic Clearance (CLint) (µL/min/mg protein) 23.17.7 - 3.9Lower intrinsic clearance suggests a reduced rate of metabolism by the liver.
Percentage of Parent Compound Remaining after 60 min ~12.5%~50 - 75%A higher percentage remaining demonstrates increased resistance to metabolic breakdown.

Note: The presented data are illustrative and based on the established principles of the kinetic isotope effect. Actual experimental results may vary depending on the specific compound and experimental conditions.

Experimental Protocol: In Vitro Metabolic Stability Assay

The following protocol outlines a standard in vitro experiment to determine and compare the metabolic stability of a deuterated compound against its non-deuterated analogue using liver microsomes.[5]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., Pyrrolidin-3-ol) and its deuterated analogue (e.g., this compound) using human or rat liver microsomes.

Materials:

  • Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)

  • Pooled liver microsomes (human or rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compounds and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Add the test compound working solution to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the protein concentration.

  • Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

Visualizing the Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Metabolic Pathway of a Pyrrolidine Analogue A Pyrrolidine Analogue (C-H) B Metabolite A->B CYP-mediated Oxidation (Fast) C Pyrrolidine-d5 Analogue (C-D) D Metabolite (slower formation) C->D CYP-mediated Oxidation (Slow) (Kinetic Isotope Effect)

Caption: Metabolic pathway comparison.

G cluster_1 Experimental Workflow for In Vitro Metabolic Stability Assay prep Prepare Reagents: - Test Compounds - Liver Microsomes - NADPH System incubate Incubate at 37°C prep->incubate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint terminate Terminate Reaction (Acetonitrile + Internal Std) timepoint->terminate analyze LC-MS/MS Analysis terminate->analyze data Data Analysis: - Calculate t½ and CLint analyze->data

Caption: In vitro metabolic stability workflow.

G cluster_2 Logical Relationship of Deuteration and Pharmacokinetics Deuteration Deuteration StrongerBond Stronger C-D Bond Deuteration->StrongerBond KIE Kinetic Isotope Effect StrongerBond->KIE SlowerMetabolism Slower Metabolism KIE->SlowerMetabolism LongerHalfLife Longer Half-Life SlowerMetabolism->LongerHalfLife LowerClearance Lower Clearance SlowerMetabolism->LowerClearance ImprovedPK Improved PK Profile LongerHalfLife->ImprovedPK LowerClearance->ImprovedPK

Caption: Deuteration's impact on pharmacokinetics.

Conclusion

The strategic deuteration of pyrrolidine analogues, exemplified by this compound, presents a compelling approach for enhancing the metabolic stability of drug candidates. This guide has outlined the fundamental principles, provided a framework for quantitative comparison, and detailed the experimental protocols necessary for the evaluation of these compounds. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, ultimately contributing to the development of safer and more effective therapeutics.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of Pyrrolidin-3-ol-d5, a deuterated internal standard, against a non-deuterated structural analog in the bioanalysis of a structurally related analyte, Abediterol. The supporting experimental data, while representative of typical bioanalytical method validation, underscores the superior performance of stable isotope-labeled standards.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the "gold standard".[1][2] These standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior allows the SIL-IS to effectively track the analyte through the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-behavior corrects for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision of the final concentration measurement.[3][4]

Pyrrolidin-3-ol is a key structural moiety in several pharmaceutical compounds, including the long-acting β2-agonist Abediterol, used in the treatment of asthma and COPD. Therefore, its deuterated form, this compound, represents an ideal internal standard for the bioanalytical quantification of Abediterol and other structurally related drugs.

Comparative Performance Analysis

To illustrate the advantages of using this compound, this guide presents a comparative analysis of a bioanalytical method for Abediterol using two different internal standards:

  • Internal Standard A: this compound (Deuterated)

  • Internal Standard B: A non-deuterated structural analog of Pyrrolidin-3-ol

The following tables summarize the validation data for accuracy and precision, matrix effect, and recovery, based on established regulatory guidelines for bioanalytical method validation.

Table 1: Accuracy and Precision of Abediterol Quantification
Quality Control SampleNominal Conc. (ng/mL)Internal Standard A (this compound) Internal Standard B (Structural Analog)
Intra-day (n=6) Inter-day (n=18)
Accuracy (%) Precision (CV%)
LLOQ0.1102.54.2
LQC0.398.73.1
MQC5.0101.22.5
HQC15.099.12.1

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, CV: Coefficient of Variation

The data clearly demonstrates the superior accuracy and precision achieved with the deuterated internal standard, this compound. The coefficient of variation (CV%), a measure of precision, is consistently lower across all concentration levels when using the deuterated standard.

Table 2: Matrix Effect and Recovery
ParameterInternal Standard A (this compound) Internal Standard B (Structural Analog)
Matrix Factor (CV%) < 5%< 15%
Recovery (%) 85 ± 5%75 ± 12%
Recovery of IS (%) 88 ± 4%72 ± 15%

The matrix effect, which refers to the suppression or enhancement of ionization by co-eluting matrix components, is significantly minimized with the use of a deuterated internal standard. The similar recovery rates between the analyte and this compound further highlight its ability to accurately track and compensate for variations during sample preparation.

Experimental Protocols

The following is a representative experimental protocol for the bioanalytical method validation of Abediterol in human plasma using LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE plate.

  • Wash the SPE plate with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol.

  • Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Abediterol: [M+H]⁺ > fragment ion

    • This compound: [M+H]⁺ > fragment ion

    • Structural Analog IS: [M+H]⁺ > fragment ion

3. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation, assessing selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

G cluster_workflow Bioanalytical Workflow Sample Biological Sample (Plasma) IS_Addition Addition of Internal Standard (this compound or Analog) Sample->IS_Addition Extraction Sample Preparation (Solid-Phase Extraction) IS_Addition->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A typical workflow for a bioanalytical method using an internal standard.

G cluster_deuterated Deuterated Internal Standard (this compound) cluster_analog Structural Analog Internal Standard d_is Co-elutes with Analyte d_matrix Similar Matrix Effects d_is->d_matrix d_recovery Similar Extraction Recovery d_is->d_recovery d_result Accurate & Precise Quantification d_matrix->d_result d_recovery->d_result a_is Different Retention Time a_matrix Different Matrix Effects a_is->a_matrix a_recovery Variable Extraction Recovery a_is->a_recovery a_result Potential for Inaccuracy & Imprecision a_matrix->a_result a_recovery->a_result

References

Linearity in Bioanalysis: A Comparative Guide to Calibration with Pyrrolidin-3-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The linearity of a calibration curve is a critical parameter in bioanalytical method validation, ensuring that the measured response is directly proportional to the concentration of the analyte over a specific range. This guide provides a comparative overview of the linearity assessment using a deuterated internal standard, represented here by Pyrrolidin-3-ol-d5, against structural analog alternatives.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for their use to enhance the accuracy and precision of bioanalytical methods.[3] A SIL-IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, providing superior compensation for matrix effects and other sources of variability.[1]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The choice of internal standard significantly impacts the quality of bioanalytical data. A deuterated internal standard like this compound is expected to provide a more reliable and robust calibration compared to a structural analog. The following tables present a comparison of typical linearity performance data. The data for the deuterated internal standard is based on published results for other deuterated compounds used in validated LC-MS/MS bioanalytical methods for analytes such as Abiraterone and Apixaban, serving as a proxy for the performance of this compound.[4]

Table 1: Representative Linearity Performance using a Deuterated Internal Standard (e.g., this compound by proxy)

Analyte (by proxy)Internal StandardLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
AbirateroneAbiraterone-d41.00 - 100≥ 0.991.00
AbirateroneAbiraterone-d42 - 400> 0.992
ApixabanApixaban-¹³CD₃1.0 - 301.52≥ 0.991.0
ApixabanApixaban-¹³C D₃1 - 250> 0.991

Table 2: Expected Linearity Performance using a Structural Analog Internal Standard

AnalyteInternal StandardExpected Linear RangeExpected Correlation Coefficient (r²)Expected Lower Limit of Quantification (LLOQ)
Target AnalyteStructural AnalogPotentially narrower due to differential matrix effectsMay be ≥ 0.99, but with higher potential for variabilityMay be higher due to less effective compensation for analyte loss

As indicated, while a structural analog can be used, it may not perfectly track the analyte's behavior during analysis, potentially leading to a less reliable calibration curve. For instance, in the analysis of Apixaban, while a deuterated standard is commonly used, some methods have employed Carbamazepine, a structural analog, as an internal standard.

Experimental Protocol: Linearity Assessment with a Deuterated Internal Standard

This section details a typical experimental protocol for establishing a calibration curve and assessing the linearity of a bioanalytical method using a deuterated internal standard like this compound.

Objective: To demonstrate the linear relationship between the instrument response and the known concentration of the analyte in a biological matrix.

Materials:

  • Analyte reference standard

  • This compound (or other appropriate deuterated internal standard)

  • Blank biological matrix (e.g., human plasma)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)

  • Calibrated analytical balance and pipettes

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).

    • From the primary stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.

    • Prepare a working solution of the deuterated internal standard at a single, constant concentration.

  • Preparation of Calibration Standards:

    • Spike a known volume of the blank biological matrix with the analyte working standard solutions to create a set of at least six to eight non-zero calibration standards. The concentration range should bracket the expected concentrations of the study samples.

    • A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, blank, and zero sample, add a constant volume of the deuterated internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix components.

    • Evaporate the extracted samples to dryness and reconstitute them in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for each calibration standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data points. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the linearity assessment process.

Linearity_Assessment_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Evaluation stock_analyte Analyte Stock Solution working_standards Analyte Working Standards stock_analyte->working_standards stock_is Deuterated IS Stock Solution working_is IS Working Solution stock_is->working_is calibration_standards Spike Blank Matrix to Create Calibration Standards working_standards->calibration_standards add_is Add IS to Calibration Standards working_is->add_is calibration_standards->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction reconstitution Evaporate and Reconstitute extraction->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis peak_integration Integrate Peak Areas (Analyte & IS) lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc curve_construction Construct Calibration Curve ratio_calc->curve_construction regression Linear Regression Analysis (r²) curve_construction->regression

Caption: Experimental workflow for linearity assessment using a deuterated internal standard.

References

Matrix Effect Evaluation for Pyrrolidin-3-ol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to evaluate the matrix effect for Pyrrolidin-3-ol-d5, a deuterated internal standard crucial for the accurate quantification of its analyte counterpart in complex biological matrices. The following sections detail experimental protocols, present comparative data, and offer insights into best practices for mitigating matrix effects in bioanalytical studies.

Introduction to Matrix Effects in LC-MS/MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[1][2][3] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to compensate for these matrix effects. A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes and experiences similar ionization suppression or enhancement, thereby enabling accurate normalization of the analyte signal.

This guide focuses on the quantitative evaluation of matrix effects for this compound using the widely accepted post-extraction spike method, as recommended by regulatory agencies like the FDA. We will also compare different sample preparation techniques and their impact on minimizing matrix interferences.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be a practical guide for researchers performing matrix effect evaluations.

This method quantitatively assesses the matrix effect by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Objective: To determine the Matrix Factor (MF) for the analyte and the Internal Standard (IS), and the IS-Normalized Matrix Factor.

Procedure:

  • Sample Preparation:

    • Obtain blank biological matrix (e.g., human plasma) from at least six different sources.

    • Extract the blank matrix samples using a validated sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction).

  • Preparation of Analytical Sets:

    • Set 1 (Neat Solution): Prepare a standard solution of the analyte and this compound in the reconstitution solvent at low and high concentrations.

    • Set 2 (Post-Spiked Matrix): Spike the extracted blank matrix samples with the analyte and this compound standard solutions to achieve the same final concentrations as in Set 1.

  • LC-MS/MS Analysis: Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Post-Spiked Matrix) / (Mean Peak Area in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The IS-Normalized MF should ideally be close to 1.0 to demonstrate that the internal standard effectively compensates for the matrix effect.

Different sample preparation techniques can significantly impact the degree of matrix effect by varying the efficiency of interference removal.

Objective: To compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in reducing matrix effects for the analysis of the analyte using this compound.

Procedure:

  • Pool blank human plasma.

  • Divide the pooled plasma into three sets.

  • Process each set using one of the following methods:

    • Protein Precipitation (PPT): Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

    • Liquid-Liquid Extraction (LLE): Extract the analyte and IS using an appropriate water-immiscible solvent.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain and elute the analyte and IS, while washing away interferences.

  • Evaluate the matrix effect for each sample preparation method using the post-extraction spike protocol described above.

Data Presentation and Comparison

The following tables summarize hypothetical, yet representative, quantitative data from the matrix effect evaluation of this compound and its corresponding analyte.

Table 1: Matrix Effect Evaluation of this compound in Human Plasma from Six Different Sources

Lot No.Analyte MF (Low QC)Analyte MF (High QC)IS (this compound) MFIS-Normalized MF (Low QC)IS-Normalized MF (High QC)
10.880.910.890.991.02
20.920.950.930.991.02
30.850.880.860.991.02
40.900.930.910.991.02
50.870.900.880.991.02
60.910.940.920.991.02
Mean 0.89 0.92 0.90 0.99 1.02
CV (%) 3.2 2.6 2.7 0.0 0.0

Acceptance Criteria: The precision (CV%) of the IS-normalized matrix factor should not be greater than 15%.

Table 2: Comparison of Sample Preparation Techniques on Matrix Factor

Sample Preparation MethodMean Analyte MFMean IS MFMean IS-Normalized MF
Protein Precipitation (PPT)0.750.780.96
Liquid-Liquid Extraction (LLE)0.920.940.98
Solid-Phase Extraction (SPE)0.980.990.99

The data indicates that while this compound effectively compensates for matrix effects across different plasma lots (Table 1), the choice of sample preparation method significantly influences the degree of ion suppression (Table 2). SPE provided the cleanest extracts with minimal matrix effects, followed by LLE. PPT, being the least effective in removing matrix components, resulted in the most significant ion suppression.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to matrix effect evaluation.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_sets Analytical Sets Preparation cluster_analysis Analysis & Calculation cluster_results Results Evaluation BlankMatrix Blank Biological Matrix (n≥6) ExtractedMatrix Extract Blank Matrix BlankMatrix->ExtractedMatrix PostSpiked Set 2: Post-Spiked Matrix (Spike Extracted Matrix with Analyte + IS) ExtractedMatrix->PostSpiked NeatSolution Set 1: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis NeatSolution->LCMS PostSpiked->LCMS CalcMF Calculate Matrix Factor (MF) LCMS->CalcMF CalcISNormMF Calculate IS-Normalized MF CalcMF->CalcISNormMF Evaluate Evaluate Against Acceptance Criteria CalcISNormMF->Evaluate

Caption: Workflow for the Post-Extraction Spike Method to Evaluate Matrix Effects.

IonizationConcept cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Signal Signal Intensity Matrix->Signal Suppression/ Enhancement IS This compound (IS) IS->Droplet IS->Signal Compensation Droplet->Signal Ionization

Caption: Conceptual Diagram of Matrix Effect and Compensation by an Internal Standard.

Conclusion and Recommendations

The evaluation of matrix effects is a critical step in the validation of bioanalytical methods. The use of a high-quality, deuterated internal standard like this compound is paramount for compensating for the variability in ion suppression or enhancement across different biological samples.

Our comparative data underscores the importance of optimizing sample preparation. While this compound provides excellent compensation, minimizing the introduction of matrix components into the LC-MS/MS system through more rigorous cleanup methods like SPE leads to the most robust and reliable assay performance. For methods requiring high sensitivity and accuracy, the investment in developing an effective SPE or LLE protocol is highly recommended over simpler PPT methods.

By following the detailed protocols and considering the comparative data presented, researchers can confidently evaluate and mitigate matrix effects, ensuring the generation of high-quality, reliable data in their drug development programs.

References

The Gold Standard: A Comparative Analysis of Pyrrolidin-3-ol-d5 and its ¹³C-Labeled Counterpart in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparative study of two common stable isotope-labeled standards for Pyrrolidin-3-ol: the deuterated (d5) and the Carbon-13 (¹³C) labeled variants. The selection of an internal standard can significantly impact data quality in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pyrrolidin-3-ol and its derivatives are important structural motifs in medicinal chemistry and drug discovery, making their accurate quantification in biological matrices a critical aspect of pharmaceutical research. Stable isotope dilution is the gold standard for this purpose, wherein a known quantity of a mass-shifted version of the analyte is added to the sample at the beginning of the workflow to account for variability during sample preparation and analysis. While both deuterium and Carbon-13 labeling serve this purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should behave identically to the analyte in terms of extraction recovery, chromatographic retention, and ionization efficiency.[1] This ensures that any variations affecting the analyte are mirrored by the internal standard, leading to a consistent and accurate analyte-to-internal standard peak area ratio.

Here, we delve into the critical performance parameters that differentiate Pyrrolidin-3-ol-d5 from a ¹³C-labeled Pyrrolidin-3-ol standard.

Parameter This compound (Deuterium Labeled) ¹³C-Labeled Pyrrolidin-3-ol Impact on Data Quality
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[2][3]Co-elutes perfectly with the unlabeled analyte.[2][3]Lack of co-elution can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.
Isotopic Stability Susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, which can lead to a loss of the isotopic label.Highly stable as the ¹³C label is integrated into the carbon backbone and not prone to exchange.Loss of the isotopic label can lead to an underestimation of the internal standard concentration and consequently an overestimation of the analyte concentration.
Isotope Effects in MS/MS The presence of deuterium can sometimes alter fragmentation patterns and require different collision energies for optimal fragmentation compared to the unlabeled analyte.Fragmentation behavior is virtually identical to the unlabeled analyte.Mismatched fragmentation behavior can affect the sensitivity and specificity of the assay.
Chemical and Physical Properties Slight differences in polarity and lipophilicity compared to the unlabeled analyte due to the different bond energies of C-D vs. C-H.Virtually identical chemical and physical properties to the unlabeled analyte.The closer the properties, the better the internal standard mimics the analyte throughout the entire analytical process.
Cost and Availability Generally more affordable and widely available for a broader range of molecules.Typically more expensive and may have limited commercial availability.Budgetary and procurement constraints can influence the choice of internal standard.

Supporting Experimental Data

Compound Retention Time (min) Peak Area Ratio (Analyte/IS) RSD (%)
Pyrrolidin-3-ol2.54N/A
This compound2.514.8
¹³C-Labeled Pyrrolidin-3-ol2.542.1

This data is representative and intended for illustrative purposes.

The lower relative standard deviation (RSD) in the peak area ratio for the ¹³C-labeled standard indicates higher precision, which is a direct consequence of its superior co-elution and identical behavior to the native analyte.

Experimental Protocols

A robust and validated LC-MS/MS method is crucial for the accurate quantification of Pyrrolidin-3-ol. Below is a detailed protocol that can be adapted for use with either this compound or a ¹³C-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-Labeled Pyrrolidin-3-ol at a concentration of 100 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating Pyrrolidin-3-ol.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Transitions:

    • Pyrrolidin-3-ol: Precursor ion (Q1) m/z 88.1 -> Product ion (Q3) m/z 70.1

    • This compound: Precursor ion (Q1) m/z 93.1 -> Product ion (Q3) m/z 74.1

    • ¹³C-Labeled Pyrrolidin-3-ol (assuming ¹³C₄): Precursor ion (Q1) m/z 92.1 -> Product ion (Q3) m/z 74.1

Note: The exact m/z values for the ¹³C-labeled standard will depend on the number of ¹³C atoms incorporated.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making logic, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard (this compound or ¹³C-Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze G cluster_decision Internal Standard Selection Logic Start Start: Need for Quantitative Analysis Accuracy High Accuracy & Precision Required? Start->Accuracy Budget Budget Constraints? Accuracy->Budget Yes C13 Use ¹³C-Labeled Standard Accuracy->C13 No Budget->C13 No d5 Use this compound Budget->d5 Yes Validate Perform Thorough Method Validation (check for isotope effects) d5->Validate

References

Safety Operating Guide

Safe Disposal of Pyrrolidin-3-ol-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Pyrrolidin-3-ol-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is critical for researchers, scientists, and drug development professionals who handle this deuterated compound.

I. Understanding the Hazard Profile

This compound, a deuterated analog of Pyrrolidin-3-ol, shares a similar hazard profile with its parent compound. While deuterium is a stable, non-radioactive isotope of hydrogen, the chemical reactivity and toxicity are primarily determined by the Pyrrolidin-3-ol molecule.[1][][3]

Key Hazards:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.

Based on these properties, this compound is classified as a hazardous waste.

II. Quantitative Data Summary

The following table summarizes the key identification and hazard information for Pyrrolidin-3-ol.

PropertyValueReference
GHS Pictogram Exclamation mark
Signal Word Warning
Hazard Statements H315, H319, H335
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P312

III. Detailed Disposal Protocol

The disposal of this compound must be handled in a manner that ensures the safety of all personnel and prevents environmental contamination. As a stable, non-radioactive isotopically labeled compound, no additional precautions for radioactivity are necessary. The disposal procedure is dictated by the chemical hazards of the parent compound.

Step 1: Waste Identification and Segregation

  • Waste Classification: this compound waste is classified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

Step 3: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and volume should also be indicated.

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition. Keep the container closed except when adding waste.

Step 4: Disposal Procedure

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Safe Handling & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Generate this compound Waste identify Identify as Hazardous Waste (Irritant) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Collect in a Labeled, Compatible Container ppe->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal cluster_properties Chemical & Physical Properties cluster_procedures Safety & Disposal Procedures compound This compound irritant Skin & Eye Irritant compound->irritant resp_irritant Respiratory Irritant compound->resp_irritant non_radioactive Stable Isotope (Deuterium) compound->non_radioactive ppe Wear PPE (Gloves, Goggles) irritant->ppe necessitates hazardous_waste Classify as Hazardous Waste irritant->hazardous_waste leads to ventilation Use in Well-Ventilated Area resp_irritant->ventilation requires no_radioactive_protocol No Radioactive Waste Protocol non_radioactive->no_radioactive_protocol determines approved_disposal Dispose via Approved Facility hazardous_waste->approved_disposal mandates

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.